BTX-7312
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H52ClF4N9O6 |
|---|---|
Poids moléculaire |
926.4 g/mol |
Nom IUPAC |
3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C45H52ClF4N9O6/c1-25(27-17-29(45(48,49)50)20-30(51)18-27)52-39-33-23-58(24-35(33)53-43(46)55-39)42(64)44(65-2)10-15-57(16-11-44)38(61)5-3-4-12-56-13-8-26(9-14-56)31-19-28-22-59(41(63)32(28)21-34(31)47)36-6-7-37(60)54-40(36)62/h17-21,25-26,36H,3-16,22-24,51H2,1-2H3,(H,52,53,55)(H,54,60,62)/t25-,36?/m1/s1 |
Clé InChI |
KUFRQLJFJNPGTO-NNHKGWTCSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |
SMILES canonique |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)NC2=NC(=NC3=C2CN(C3)C(=O)C4(CCN(CC4)C(=O)CCCCN5CCC(CC5)C6=C(C=C7C(=C6)CN(C7=O)C8CCC(=O)NC8=O)F)OC)Cl |
Origine du produit |
United States |
Foundational & Exploratory
The Role of BTX-7312 in the Degradation of SOS1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTX-7312 is a novel bifunctional degrader that specifically targets the Son of Sevenless Homolog 1 (SOS1) protein for degradation. As a key guanine nucleotide exchange factor (GEF) for RAS proteins, SOS1 is a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers. This compound leverages the cell's natural protein disposal machinery by recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of SOS1. This targeted protein degradation leads to the inhibition of downstream signaling pathways, including the phosphorylation of ERK (pERK) and S6 (pS6), ultimately resulting in anti-proliferative effects in cancer cells harboring KRAS mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Introduction: Targeting SOS1 in KRAS-Mutant Cancers
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] Mutated KRAS proteins are constitutively active, leading to uncontrolled cell growth, proliferation, and survival through the persistent activation of downstream effector pathways, most notably the MAPK/ERK pathway. SOS1 plays a crucial role in the activation of both wild-type and mutant RAS proteins by catalyzing the exchange of GDP for GTP.[1] Therefore, targeting SOS1 presents a promising therapeutic strategy to inhibit KRAS-driven tumorigenesis. This compound is a potent and specific degrader of SOS1, offering a novel therapeutic modality for cancers dependent on aberrant RAS signaling.[1][2]
Mechanism of Action of this compound
This compound is a bifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC), that simultaneously binds to both the target protein (SOS1) and an E3 ubiquitin ligase (cereblon).[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome. The degradation of SOS1 effectively removes the protein from the cell, leading to a sustained inhibition of the RAS/MAPK signaling pathway.[2]
Figure 1: Mechanism of this compound-mediated SOS1 degradation.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in degrading SOS1 and inhibiting downstream signaling and cell proliferation.
SOS1 Protein Degradation
The ability of this compound to induce the degradation of SOS1 was assessed in different cancer cell lines. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) were determined.
| Cell Line | Cancer Type | KRAS Mutation | This compound DC50 (nmol/L) | This compound Dmax (%) | Reference |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 0.5 | up to 96 | [2] |
| LoVo | Colorectal Cancer | G13D | 3.9 | up to 97 | [2] |
Inhibition of Downstream Signaling
The degradation of SOS1 by this compound leads to a reduction in the phosphorylation of key downstream effectors in the MAPK pathway, pERK and pS6.
| Cell Line | Downstream Marker | This compound IC50 (nmol/L) | Reference |
| MIA PaCa-2 | pERK | 1-32 (range) | [2] |
| MIA PaCa-2 | pS6 | 4-22 (range) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MIA PaCa-2 (pancreatic cancer) and LoVo (colorectal cancer) cells are commonly used.[2][4][5]
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting for SOS1 Degradation and Pathway Inhibition
This protocol is used to detect and quantify the levels of specific proteins.
-
Cell Lysis:
-
Cells are seeded in 6-well plates and treated with varying concentrations of this compound for the desired time (e.g., 24 hours).[2]
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected by scraping and centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
-
Data Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Figure 2: Experimental workflow for Western Blotting.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
Cereblon and Proteasome Dependence Assays
These experiments confirm the mechanism of action of this compound.
-
Cereblon Dependence:
-
MIA PaCa-2 or LoVo cells are co-treated with this compound and an excess of a cereblon binding agent (e.g., CC-220).[2]
-
SOS1 protein levels are then assessed by Western blotting. A rescue of SOS1 degradation in the presence of the cereblon binder indicates that the activity of this compound is cereblon-dependent.
-
-
Proteasome Dependence:
-
Cells are pre-treated with a proteasome inhibitor (e.g., MG132) for a short period before the addition of this compound.
-
SOS1 protein levels are analyzed by Western blotting. The inhibition of SOS1 degradation by the proteasome inhibitor confirms that the degradation is mediated by the proteasome.
-
Signaling Pathway Perturbation by this compound
The degradation of SOS1 by this compound disrupts the canonical RAS/MAPK signaling cascade.
Figure 3: Inhibition of the RAS/MAPK pathway by this compound.
Conclusion
This compound represents a promising therapeutic agent that induces the specific and efficient degradation of the SOS1 protein. Its mechanism of action, reliant on the recruitment of the E3 ligase cereblon and subsequent proteasomal degradation, leads to the potent inhibition of the oncogenic RAS/MAPK signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical framework for researchers and drug development professionals working on novel cancer therapeutics targeting the RAS pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of low-dose proton beam radiation efficiency in MIA PaCa-2 pancreatic cancer cell line vitality and H2AX formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
The Downstream Effects of BTX-7312 on pERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanism and downstream cellular consequences of BTX-7312, a novel therapeutic agent. The focus of this document is to provide a comprehensive understanding of how this compound modulates the pivotal pERK signaling pathway. This guide offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support further research and development in oncology.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a cereblon-based, bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[2] Activated, GTP-bound KRAS initiates a cascade of downstream signaling events, most notably through the mitogen-activated protein kinase (MAPK) pathway. This pathway, often referred to as the RAS-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[3][4]
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, leading to constitutive activation of the MAPK pathway and uncontrolled cell growth.[1][2] By targeting SOS1 for degradation, this compound effectively inhibits the activation of KRAS, thereby blocking the downstream signaling cascade that includes the phosphorylation of ERK (pERK).[1] This targeted degradation of SOS1 presents a promising therapeutic strategy for treating KRAS-mutant cancers.[1][2]
Mechanism of Action of this compound
This compound functions as a molecular glue, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of SOS1. The degradation of SOS1 reduces the cellular pool of this essential KRAS activator, leading to a decrease in the levels of GTP-bound RAS and, consequently, a reduction in the phosphorylation of downstream effectors such as MEK and ERK.[1]
The following diagram illustrates the mechanism of action of this compound in the context of the MAPK/ERK signaling pathway.
Caption: Mechanism of this compound-mediated SOS1 degradation and subsequent inhibition of the MAPK/ERK pathway.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been evaluated in various KRAS-mutant cancer cell lines. The following tables summarize the key quantitative data regarding its activity.
Table 1: Anti-proliferative Activity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) - 2D Culture | IC50 (nM) - 3D Culture |
| EBC-1 | Lung Cancer | G12C | >1000 | 250 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 480 | 120 |
| H358 | Lung Cancer | G12C | 800 | 150 |
Data extracted from studies on bifunctional SOS1 degraders, including this compound.
Table 2: SOS1 Degradation and Downstream Signaling Inhibition by this compound
| Cell Line | This compound Conc. (nM) | SOS1 Degradation (%) | pERK Inhibition (%) | pS6 Inhibition (%) |
| MIA PaCa-2 | 200 | >90 | Significant | Significant |
| LoVo | 200 | >90 | Significant | Significant |
Data represents the observed effects at a 24-hour time point. "Significant" indicates a visually substantial reduction in the respective protein levels as determined by immunoblotting.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to investigate the downstream effects of this compound on pERK signaling.
Western Blotting for pERK and Total ERK
This protocol is for the detection of phosphorylated ERK (pERK) and total ERK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2, Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Incubate with the primary antibody against total ERK, followed by the appropriate secondary antibody and detection as described above.
-
3D Cell Viability Assay (e.g., CellTiter-Glo® 3D)
This protocol measures cell viability in a 3D culture model by quantifying ATP levels.[2][5][6]
Materials:
-
Opaque-walled 96-well plates suitable for luminescence readings
-
3D cell culture matrix (e.g., Matrigel)
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Spheroid Formation:
-
Seed cells in a 3D culture matrix in opaque-walled 96-well plates.
-
Allow spheroids to form over several days according to the specific cell line requirements.
-
-
Compound Treatment:
-
Treat the spheroids with a serial dilution of this compound.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.[2]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.[6]
-
Place the plate on a shaker for 5 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental and Logical Workflow
The following diagram outlines a typical experimental workflow for investigating the downstream effects of this compound.
Caption: A logical workflow for assessing the impact of this compound on cell viability and pERK signaling.
Conclusion
This compound represents a targeted therapeutic approach that effectively downregulates the MAPK/ERK signaling pathway by inducing the degradation of SOS1. The data presented in this guide demonstrates its ability to reduce pERK levels and inhibit the proliferation of KRAS-mutant cancer cells. The detailed protocols and workflows provided herein offer a framework for researchers to further investigate the downstream effects of this compound and other SOS1-targeting compounds, ultimately contributing to the development of novel cancer therapies.
References
BTX-7312: A Novel SOS1 Degrader for the Treatment of KRAS G12C Tumors
An In-depth Technical Guide
Abstract
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, with the G12C mutation being a key therapeutic target. While direct KRAS G12C inhibitors have shown clinical activity, challenges such as acquired resistance necessitate the exploration of alternative therapeutic strategies. This technical guide details the preclinical data and mechanism of action of BTX-7312, a novel, potent, and selective cereblon-based SOS1 bifunctional degrader. This compound induces the degradation of Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for KRAS, thereby inhibiting downstream MAPK pathway signaling and demonstrating antiproliferative activity in KRAS-mutant cancer cells. This document provides a comprehensive overview of the available preclinical data for this compound and its closely related analog, BTX-6654, for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling, and its mutations are driving events in numerous malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, present in a substantial subset of these tumors, has been a focus of intense drug development efforts, leading to the approval of targeted inhibitors. However, the emergence of resistance, often through reactivation of the MAPK pathway, underscores the need for novel therapeutic approaches that can provide durable responses.
Targeting upstream regulators of KRAS presents a promising strategy to overcome these limitations. SOS1 is a key GEF that facilitates the conversion of inactive, GDP-bound RAS to its active, GTP-bound state. By promoting the degradation of SOS1, the cellular machinery responsible for KRAS activation can be effectively dismantled. This compound is a molecular glue that acts as a bifunctional degrader, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN) for subsequent proteasomal degradation.[1][2][3] This leads to a reduction in downstream signaling markers such as phosphorylated ERK (pERK) and phosphorylated S6 (pS6), ultimately inhibiting the proliferation of cancer cells harboring various KRAS mutations.[1][2][3]
Mechanism of Action
This compound is a bifunctional molecule designed to induce the degradation of SOS1. One end of the molecule binds to the catalytic pocket of SOS1, while the other end recruits the E3 ubiquitin ligase cereblon. This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS activation cycle, leading to a decrease in the levels of active, GTP-bound KRAS and subsequent inhibition of the downstream MAPK signaling pathway.
Caption: Mechanism of action of this compound.
Preclinical Data
The preclinical activity of this compound and its analog BTX-6654 has been evaluated in a panel of KRAS-mutant cancer cell lines.
In Vitro Antiproliferative Activity
This compound and BTX-6654 have demonstrated potent antiproliferative activity in various cancer cell lines harboring KRAS mutations. The half-maximal inhibitory concentrations (IC50) were determined in both 2D (adherent) and 3D (anchorage-independent) cell culture conditions.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) (2D) | This compound IC50 (nM) (3D) | BTX-6654 IC50 (nM) (2D) | BTX-6654 IC50 (nM) (3D) |
| EBC-1 | Lung | KRAS G12C | 2 | 1 | 8 | 1 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 33 | 1 | 14 | 1 |
| H358 | Lung | KRAS G12C | 24 | 2 | 43 | 8 |
Table 1: Antiproliferative Activity of this compound and BTX-6654 in KRAS-Mutant Cancer Cell Lines. [1]
SOS1 Degradation and Downstream Signaling Inhibition
This compound and BTX-6654 induce potent and rapid degradation of SOS1 in KRAS-mutant cell lines. This leads to a corresponding decrease in the phosphorylation of downstream effectors ERK and S6.
| Cell Line | Compound | DC50 (nM) for SOS1 Degradation | IC50 (nM) for pERK Inhibition | IC50 (nM) for pS6 Inhibition |
| MIA PaCa-2 | This compound | 0.5 | 0.7 | 4 |
| MIA PaCa-2 | BTX-6654 | 2.4 | 1 | 5 |
| LoVo | This compound | 3.9 | ND | ND |
| LoVo | BTX-6654 | 10.1 | ND | ND |
Table 2: SOS1 Degradation and Downstream Signaling Inhibition by this compound and BTX-6654. [1] (ND = Not Determined)
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of the SOS1 degrader BTX-6654 has been evaluated in KRAS G12C xenograft models. BTX-6654 demonstrated dose-dependent tumor growth inhibition. While specific in vivo efficacy data for this compound is not yet publicly available, the data for the closely related BTX-6654 provides a strong preclinical proof-of-concept.
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| H358 (KRAS G12C) | BTX-6654 (10 mg/kg) | IP, BID | Significant |
| H358 (KRAS G12C) | BTX-6654 (30 mg/kg) | IP, BID | More pronounced |
| MIA PaCa-2 (KRAS G12C) | BTX-6654 (30 mg/kg) | IP, BID | Significant |
Table 3: In Vivo Efficacy of BTX-6654 in KRAS G12C Xenograft Models. [1] (Specific TGI percentages were not provided in the source material, but significant dose-dependent inhibition was reported).
Furthermore, BTX-6654 has shown synergistic effects when combined with KRAS G12C inhibitors and MEK inhibitors in xenograft models, suggesting potential for combination therapies.[1]
Experimental Protocols
Detailed experimental protocols for the studies cited are based on standard molecular and cellular biology techniques.
Cell Viability Assay
Caption: Workflow for cell viability assay.
-
Cell Seeding: KRAS-mutant cancer cell lines (e.g., EBC-1, MIA PaCa-2, H358) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound or BTX-6654.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® 3D (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 values.
Western Blotting for SOS1 Degradation and Signaling Inhibition
Caption: Workflow for Western blot analysis.
-
Cell Treatment and Lysis: Cells are treated with the indicated concentrations of this compound or BTX-6654 for a specified time (e.g., 24 hours). Cells are then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for SOS1, pERK, total ERK, pS6, and total S6. Following washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The signal is detected using a chemiluminescence substrate, and band intensities are quantified to determine the extent of protein degradation or phosphorylation inhibition.
Xenograft Tumor Model
Caption: Workflow for xenograft tumor model studies.
-
Cell Implantation: Human cancer cells with a KRAS G12C mutation (e.g., H358 or MIA PaCa-2) are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Tumor growth is monitored, and once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: Mice are treated with vehicle or BTX-6654 via a specified route (e.g., intraperitoneal) and schedule (e.g., twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blotting for SOS1 and pERK) and calculation of tumor growth inhibition.
Conclusion
This compound represents a promising therapeutic agent for the treatment of KRAS G12C-mutant tumors. Its novel mechanism of action, involving the targeted degradation of SOS1, offers a distinct advantage over direct KRAS inhibition by targeting a critical upstream activator of the RAS/MAPK pathway. The preclinical data for this compound and its analog BTX-6654 demonstrate potent in vitro antiproliferative activity, on-target SOS1 degradation, and downstream signaling inhibition. Furthermore, the in vivo efficacy and synergistic potential of BTX-6654 in xenograft models provide a strong rationale for the continued development of this class of molecules. Further investigation into the clinical activity and safety profile of this compound is warranted to fully elucidate its therapeutic potential in patients with KRAS G12C-driven malignancies.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bifunctional Degrader Properties of BTX-7312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BTX-7312, a novel bifunctional degrader targeting Son of Sevenless homolog 1 (SOS1). By recruiting the E3 ubiquitin ligase cereblon (CRBN), this compound orchestrates the targeted degradation of SOS1, a key guanine nucleotide exchange factor for KRAS, thereby inhibiting downstream signaling pathways implicated in various cancers. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that acts as a molecular glue between SOS1 and the E3 ubiquitin ligase cereblon.[1][2][3] This induced proximity facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 effectively blocks the reloading of KRAS with GTP, a critical step in the activation of the RAS-RAF-MEK-ERK signaling cascade.[4][5] Consequently, this compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring various KRAS mutations.[6][7]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and potency data for this compound and its related compound, BTX-6654.
| Compound | Cell Line | Assay Condition | DC₅₀ (nmol/L) | Dₘₐₓ (%) | Reference |
| This compound | MIA PaCa-2 | 24 hours | 0.5 | >90 | [6] |
| BTX-6654 | MIA PaCa-2 | 24 hours | 2.4 | ~96 | [6] |
| Caption: SOS1 Degradation Potency and Efficacy. |
| Compound | Cell Line | Assay Condition | IC₅₀ (nmol/L) | Reference |
| This compound | EBC-1 | 2D | >1000 | [6] |
| 3D | 104 | [6] | ||
| MIA PaCa-2 | 2D | >1000 | [6] | |
| 3D | 33 | [6] | ||
| H358 | 2D | >1000 | [6] | |
| 3D | 116 | [6] | ||
| BTX-6654 | EBC-1 | 2D | >1000 | [6] |
| 3D | 11 | [6] | ||
| MIA PaCa-2 | 2D | 321 | [6] | |
| 3D | 12 | [6] | ||
| H358 | 2D | 152 | [6] | |
| 3D | 13 | [6] | ||
| Caption: Anti-proliferative Activity in Cancer Cell Lines. |
| Compound | Cell Line | Downstream Marker | Relative IC₅₀ (nmol/L) | Reference |
| This compound | MIA PaCa-2 | pERK | Low Nanomolar | [6] |
| pS6 | Low Nanomolar | [6] | ||
| BTX-6654 | MIA PaCa-2 | pERK | Low Nanomolar | [6] |
| pS6 | Low Nanomolar | [6] | ||
| Caption: Inhibition of Downstream Signaling. |
Signaling Pathway and Mechanism of Action Diagrams
Caption: this compound mechanism of action.
Caption: Inhibition of RAS signaling by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Immunoblot Analysis for SOS1 Degradation
-
Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, LoVo) are seeded in appropriate culture plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound, BTX-6654, or control compounds for a specified duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for SOS1, SOS2, pERK, pS6, and a loading control (e.g., actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.[6]
Cereblon-SOS1 Ternary Complex Formation Assay (AlphaScreen)
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen technology is utilized to detect the formation of the ternary complex between cereblon, the bifunctional degrader, and SOS1.
-
Reagents: Biotinylated SOS1 protein, GST-tagged DDB1-CRBN complex, streptavidin-coated donor beads, and anti-GST acceptor beads are used.
-
Assay Procedure: The compounds (this compound, BTX-6654, etc.) are incubated with the biotinylated SOS1 and GST-DDB1-CRBN proteins. Subsequently, the donor and acceptor beads are added.
-
Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is proportional to the amount of ternary complex formed.[6]
Cell Viability and Proliferation Assays (2D and 3D)
-
2D (Adherent) Conditions:
-
Cells are seeded in 96-well plates and treated with a dose range of the compounds.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
3D (Anchorage-Independent/Spheroid) Conditions:
-
Cells are seeded in ultra-low attachment plates to promote spheroid formation.
-
Spheroids are treated with the compounds.
-
Cell viability is measured using a 3D-compatible assay, such as CellTiter-Glo® 3D, which has enhanced lytic capacity for spheroids.
-
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated using non-linear regression analysis.[6]
CRISPR-Cas9 Knockout Generation
-
Purpose: To generate knockout cell lines for cereblon, SOS1, and SOS2 to confirm the on-target mechanism of action of the degraders.
-
Methodology:
-
Target-specific CRISPR RNAs (crRNAs) are designed and annealed to trans-activating crRNA (tracrRNA) to form guide RNAs (gRNAs).
-
Ribonucleoprotein (RNP) complexes are assembled by mixing the gRNAs with Cas9 nuclease.
-
The RNP complexes are delivered to the target cells (e.g., via electroporation).
-
Single-cell clones are isolated, and successful knockout is confirmed by immunoblotting and sequencing.[6]
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound.
This guide provides a comprehensive overview of the bifunctional degrader properties of this compound, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation and oncology. The presented data and methodologies underscore the potential of this compound as a therapeutic agent for KRAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Glues | DC Chemicals [dcchemicals.com]
- 3. BTX-7312_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. biotheryx.com [biotheryx.com]
- 6. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
The Impact of BTX-7312 on RAS Pathway Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of BTX-7312 on the RAS signaling pathway. This compound is a novel, potent, and specific bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for KRAS. By co-opting the E3 ubiquitin ligase Cereblon (CRBN), this compound targets SOS1 for proteasomal degradation, leading to the inhibition of downstream RAS signaling and offering a promising therapeutic strategy for KRAS-mutant cancers. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in preclinical studies.
Table 1: In Vitro Degradation of SOS1 by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | SOS1 Degradation (%) |
| MIA PaCa-2 | 0.2 | 6 | >85% |
| LoVo | 0.2 | 6 | >85% |
Data extracted from immunoblot analysis in Begovich K, et al. Mol Cancer Ther. 2024.
Table 2: Effect of this compound on Downstream RAS Pathway Signaling
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | pERK Reduction (%) | pS6 Reduction (%) |
| LoVo | 0.2 | 6 | Significant | Significant |
Data extracted from immunoblot analysis in Begovich K, et al. Mol Cancer Ther. 2024.
Table 3: Antiproliferative Activity of this compound in KRAS-Mutant Cell Lines
| Cell Line | KRAS Mutation | Antiproliferative Activity |
| Multiple KRAS-mutant cell lines | Various | Demonstrated |
As described in Begovich K, et al. Mol Cancer Ther. 2024.
Signaling Pathway and Mechanism of Action
This compound is a bifunctional molecule that includes a ligand for SOS1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker. This design facilitates the formation of a ternary complex between SOS1, this compound, and CRBN. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state and inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Exploratory Research on BTX-7312 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical exploratory research on BTX-7312, a novel SOS1 degrader, in pancreatic cancer models. This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the methodologies cited.
Introduction to this compound and its Rationale in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases. Mutated KRAS is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK pathway. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP. Therefore, targeting SOS1 presents a compelling therapeutic strategy for KRAS-driven cancers like pancreatic cancer.
This compound is a cereblon-based bifunctional degrader of SOS1. It acts as a "molecular glue" to bring SOS1 into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. By degrading SOS1, this compound aims to reduce the levels of active, GTP-bound KRAS, thereby inhibiting downstream signaling and suppressing tumor growth.
Mechanism of Action of this compound
This compound's mechanism of action involves the targeted degradation of the SOS1 protein. As a bifunctional degrader, it possesses two key domains: one that binds to SOS1 and another that recruits the E3 ubiquitin ligase, cereblon (CRBN). This induced proximity leads to the polyubiquitination of SOS1, marking it for degradation by the proteasome. The subsequent reduction in SOS1 protein levels disrupts the KRAS activation cycle, leading to decreased levels of phosphorylated ERK (pERK) and phosphorylated S6 (pS6), which are key downstream effectors of the MAPK and PI3K/AKT/mTOR pathways, respectively. This ultimately results in the inhibition of cancer cell proliferation.
Quantitative Data on this compound in Pancreatic Cancer Cell Models
This compound has demonstrated potent anti-proliferative activity in the KRAS-mutant pancreatic cancer cell line MIA PaCa-2. The following tables summarize the half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays.
Table 1: Anti-proliferative Activity of this compound in MIA PaCa-2 Pancreatic Cancer Cells
| Assay Type | Condition | IC50 (µM) |
| 2D Cell Viability | Adherent | 0.03 |
| 3D Cell Viability | Anchorage-independent | 0.01 |
Data extracted from a figure caption in a ResearchGate article referencing the publication "Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth".
Table 2: Impact of SOS1 and Cereblon Knockout on this compound Activity in MIA PaCa-2 Cells (3D Viability)
| Cell Line | Genotype | This compound IC50 (µM) |
| MIA PaCa-2 | Parental | 0.01 |
| MIA PaCa-2 | SOS1 KO | >10 |
| MIA PaCa-2 | SOS2 KO | 0.01 |
| H358 | Parental | 0.003 |
| H358 | Cereblon KO | >10 |
H358 is a non-pancreatic cancer cell line included to demonstrate cereblon dependency. Data extracted from the same source as Table 1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory procedures and information inferred from the supplementary materials of the reference publication.
Cell Culture
-
Cell Line: MIA PaCa-2 (human pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2D Cell Viability Assay
-
Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression model in GraphPad Prism.
3D Cell Viability (Anchorage-Independent Growth) Assay
-
Plate Coating: 96-well plates were coated with Poly-HEMA to prevent cell attachment.
-
Cell Seeding: MIA PaCa-2 cells were suspended in DMEM containing 0.3% low-melting-point agarose and seeded on top of a base layer of 0.6% agarose in DMEM.
-
Compound Treatment: this compound was added to the top layer of the agarose.
-
Incubation: Plates were incubated for 14-21 days, with fresh media and compound added every 3-4 days.
-
Colony Staining: Colonies were stained with 0.005% Crystal Violet.
-
Quantification: The number and size of colonies were quantified using an automated colony counter or imaging software.
-
Data Analysis: IC50 values were determined by plotting the percentage of colony formation inhibition against the drug concentration.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells were treated with this compound for the desired time points and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against SOS1, pERK, pS6, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in pancreatic cancer models.
In Vivo Studies in Pancreatic Cancer Models
As of the latest available information, specific in vivo efficacy data for this compound in pancreatic cancer xenograft models has not been publicly disclosed. However, a related SOS1 degrader from the same chemical series, BTX-6654, has demonstrated dose-dependent SOS1 degradation and tumor growth inhibition in KRAS G12C xenograft models. These findings provide a strong rationale for the potential in vivo efficacy of this compound in pancreatic cancer models. Future studies will be required to directly assess the in vivo anti-tumor activity of this compound in this setting.
Conclusion and Future Directions
The preclinical data available for this compound demonstrates its potent and specific activity against KRAS-mutant pancreatic cancer cells in vitro. Its mechanism of action, involving the targeted degradation of SOS1, offers a promising therapeutic strategy to inhibit the KRAS signaling pathway, a key driver of pancreatic cancer. The low nanomolar IC50 values in both 2D and 3D cell culture models highlight its significant anti-proliferative effects.
Future research should focus on evaluating the in vivo efficacy of this compound in orthotopic and patient-derived xenograft (PDX) models of pancreatic cancer to assess its anti-tumor activity, pharmacokinetic properties, and safety profile. Furthermore, combination studies with other targeted agents or standard-of-care chemotherapy could reveal synergistic effects and provide a basis for future clinical development. The continued exploration of this compound and other SOS1 degraders holds significant promise for the development of novel and effective treatments for patients with pancreatic cancer.
Methodological & Application
Application Notes and Protocols for BTX-7312 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX-7312 is a novel cereblon-based bifunctional degrader of Son of Sevenless 1 (SOS1) and acts as a molecular glue.[1][2] This compound has demonstrated antiproliferative activity in various cancer cell lines harboring KRAS mutations by reducing downstream signaling markers such as phosphorylated ERK (pERK) and pS6.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a common luminescence-based assay.
Principle
The recommended protocol utilizes a luminescent cell viability assay, which determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of live cells. A decrease in ATP levels following treatment with this compound indicates a reduction in cell viability.
Data Presentation
The quantitative data from the cell viability assay can be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines.
Table 1: Hypothetical IC50 Values of this compound in KRAS-Mutated Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12C | 50 |
| HCT116 | G13D | 150 |
| A549 | G12S | 300 |
| SW620 | G12V | 120 |
Note: The values presented in this table are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C or -80°C)[1]
-
KRAS-mutated cancer cell lines (e.g., MIA PaCa-2, HCT116, A549, SW620)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom white plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Cell Culture
-
Culture the selected KRAS-mutated cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well clear-bottom white plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luminescent Assay:
-
Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualization
Experimental Workflow
Caption: Experimental workflow for the this compound in vitro cell viability assay.
This compound Signaling Pathway
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
Standard Operating Procedure for BTX-7312 in Cell Culture
Application Note
BTX-7312 is a potent and selective cereblon-based SOS1 (Son of Sevenless homolog 1) bifunctional degrader. As a molecular glue, it induces the degradation of SOS1, a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS. By targeting SOS1 for degradation, this compound effectively inhibits the downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancers with KRAS mutations. This mechanism of action leads to significant antiproliferative activity in a variety of cancer cell lines harboring KRAS mutations, making this compound a promising therapeutic agent for KRAS-driven malignancies.[1][2]
This document provides a standard operating procedure for the handling and application of this compound in a cell culture setting. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The antiproliferative activity of this compound has been evaluated in various KRAS-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| GP2D | Colon | G12D (Het) | >2500 |
| LS513 | Colon | G12D (Het) | >2500 |
| A427 | Colon | G12D (Het) | >2500 |
| AGS | Stomach | G12D (Het) | >2500 |
Data from supplementary materials of a study on SOS1 degraders.[3]
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve in an appropriate solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
Cell Culture Media and Reagents:
-
Use the appropriate complete growth medium for the specific cell line being cultured (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified for the cell line.
-
All cell culture work should be performed in a sterile environment using aseptic techniques in a biological safety cabinet.
Cell Viability Assay
This protocol is a general guideline for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar viability reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 2,000 - 5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of SOS1 Degradation and Pathway Inhibition
This protocol describes how to assess the degradation of SOS1 and the inhibition of downstream signaling molecules pERK and pS6.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-pERK, anti-ERK, anti-pS6, anti-S6, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound induces the degradation of SOS1 via the proteasome.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's cellular effects.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Supplementary Table S5 from Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - American Association for Cancer Research - Figshare [aacr.figshare.com]
Preparation of BTX-7312 Stock Solution in DMSO: An Application Note
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BTX-7312 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for experimental use.
Introduction
This compound is a cereblon-based SOS1 bifunctional degrader and a molecular glue. It is a valuable tool in research, particularly in studies involving KRAS-mutated cells, where it has been shown to reduce downstream signaling markers such as pERK and pS6, and exhibit antiproliferative activity.[1][2] Accurate and consistent preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results. DMSO is a common solvent for such small molecules due to its high solubilizing capacity.[3]
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 926.40 g/mol |
| Appearance | Solid, White to off-white powder |
| Solubility in DMSO | 100 mg/mL (107.94 mM) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months, or -20°C for up to 1 month |
Data sourced from MedchemExpress.[1]
Materials and Equipment
3.1 Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
3.2 Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Ultrasonic bath (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
4.1 Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 926.40 g/mol / 1000 = 9.264 mg
4.2 Step-by-Step Procedure:
-
Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily accessible. Wear appropriate PPE.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 9.264 mg for 1 mL of a 10 mM solution) using an analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder. It is crucial to use a new or properly stored bottle of DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in an ultrasonic bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its targeted signaling pathway.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway targeted by this compound.
Guidelines for Use in Cell Culture
When using the this compound stock solution in cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity.
-
Serial Dilutions: Perform initial serial dilutions of the stock solution in DMSO before adding to the aqueous cell culture medium. This helps to prevent the compound from precipitating out of solution.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be less than 0.5%, with a vehicle control (medium with the same final concentration of DMSO) included in all experiments.[4]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid skin and eye contact.[6]
-
In case of a spill, evacuate the area and clean it up using absorbent material, then wash the area with detergent and water.[7]
-
Dispose of all waste materials in accordance with local, state, and federal regulations.[6]
By following these detailed application notes and protocols, researchers can ensure the proper preparation and storage of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols: Detection of pERK Changes Following BTX-7312 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BTX-7312 is a novel cereblon-based SOS1 bifunctional degrader. Its mechanism of action involves the degradation of Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for RAS proteins. This degradation leads to the suppression of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. A key downstream effector in this pathway is the extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (pERK) is a critical activation step that promotes cell proliferation, differentiation, and survival. Therefore, monitoring changes in pERK levels is a reliable method for assessing the biological activity of this compound. This document provides a detailed protocol for detecting changes in pERK levels in response to this compound treatment using Western blotting.
This compound has been shown to reduce downstream signaling markers, including pERK and pS6, and exhibits antiproliferative activity in various KRAS-mutated cells[1][2]. Western blotting is a widely used technique for the detection of ERK1/2 phosphorylation due to its simplicity and the availability of high-quality commercial antibodies[3].
Signaling Pathway Overview:
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates a variety of cellular processes. Upon activation by upstream signals, SOS1 facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates and activates ERK (ERK1/2 or p44/42 MAPK)[3]. Activated, phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and survival. This compound, by degrading SOS1, is expected to inhibit this cascade, resulting in a decrease in pERK levels.
Caption: ERK Signaling Pathway and this compound Mechanism.
Experimental Protocol: Western Blot for pERK and Total ERK
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated ERK (pERK) and total ERK.
1. Cell Culture and Treatment:
-
Seed the cells of interest (e.g., KRAS-mutated cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to minimize basal ERK phosphorylation[3].
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Lysate Preparation:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[4].
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well[4].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube[4].
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally[4].
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris[4].
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize all samples to the same protein concentration with lysis buffer[4].
3. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes[4].
-
Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). Include a protein ladder to determine molecular weights[4].
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom[4].
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[4].
4. Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[4].
-
Primary Antibody Incubation (pERK): Incubate the membrane with an anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation[3][4].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature with gentle agitation[4].
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST[4].
-
Detection: Add an ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system[4].
5. Stripping and Re-probing for Total ERK:
-
To ensure equal protein loading, the same membrane can be stripped of the pERK antibodies and re-probed for total ERK[3][4].
-
Incubate the membrane in a stripping buffer (e.g., a buffer containing glycine, SDS, and Tween 20, with a pH of 2.2) for 15-30 minutes at room temperature[3].
-
Wash the membrane thoroughly with TBST (three times for 5-10 minutes each)[3].
-
Re-block the membrane with 5% BSA in TBST for 1 hour at room temperature[3].
-
Incubate the membrane with an anti-total ERK1/2 antibody (dilution as per manufacturer's recommendation) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Experimental Workflow Diagram:
Caption: Western Blot Experimental Workflow.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the pERK band should be normalized to the intensity of the total ERK band for each sample[4]. This ratio is then compared across the different treatment conditions. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged[4].
Table 1: Densitometry Analysis of pERK and Total ERK Levels Following this compound Treatment
| This compound Concentration (nM) | pERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized pERK/Total ERK Ratio | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 1.00 |
| 10 | 0.82 | 1.01 | 0.81 | 0.83 |
| 50 | 0.55 | 0.99 | 0.56 | 0.57 |
| 100 | 0.28 | 1.03 | 0.27 | 0.28 |
| 500 | 0.11 | 1.00 | 0.11 | 0.11 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
This application note provides a comprehensive protocol for the detection of pERK and total ERK by Western blot to assess the activity of this compound. The provided workflow and data analysis framework will enable researchers to effectively quantify the dose-dependent effects of this compound on the ERK signaling pathway. The expected outcome is a reduction in the ratio of pERK to total ERK with increasing concentrations of this compound, confirming its mechanism of action as an inhibitor of the upstream SOS1-mediated signaling cascade.
References
Application Notes and Protocols for BTX-7312 in Co-immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX-7312 is a potent and specific molecular glue that induces the degradation of Son of Sevenless homolog 1 (SOS1).[1][2] As a bifunctional molecule, this compound facilitates the formation of a ternary complex between SOS1 and Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination and subsequent proteasomal degradation of SOS1. Given that SOS1 is a critical guanine nucleotide exchange factor (GEF) for KRAS, its degradation by this compound leads to the suppression of the MAPK/ERK signaling pathway, evidenced by reduced levels of phosphorylated ERK (pERK) and phosphorylated S6 ribosomal protein (pS6).[1][2] This makes this compound a valuable tool for studying KRAS signaling and a potential therapeutic agent in KRAS-mutant cancers.
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate the formation of the SOS1-BTX-7312-CRBN ternary complex, a key step in its mechanism of action. This document provides a detailed protocol for utilizing this compound in Co-IP assays to probe this interaction.
Data Presentation
The following table summarizes the available quantitative data for this compound. Researchers should note that optimal concentrations for specific cell lines and experimental conditions may require empirical determination.
| Parameter | Cell Line | Value | Reference |
| IC50 (3D Cell Viability) | EBC-1 | 0.03 µM | [3] |
| IC50 (3D Cell Viability) | MIA PaCa-2 | 0.02 µM | [3] |
| IC50 (3D Cell Viability) | H358 | 0.01 µM | [3] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the KRAS signaling pathway. This compound acts as a molecular glue, bringing together SOS1 and the E3 ligase component Cereblon (CRBN). This induced proximity leads to the ubiquitination and proteasomal degradation of SOS1, thereby preventing the activation of KRAS and inhibiting downstream signaling through the RAF-MEK-ERK pathway.
Caption: this compound mediated degradation of SOS1 and inhibition of the KRAS pathway.
Experimental Protocols
This section provides a detailed methodology for a co-immunoprecipitation experiment to detect the this compound-induced ternary complex of SOS1 and Cereblon.
Experimental Workflow
The following diagram outlines the key steps of the co-immunoprecipitation protocol.
References
Application Notes and Protocols for BTX-7312 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX-7312 is a potent, second-generation, cereblon-based bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1). As a molecular glue, this compound induces the proximity of SOS1 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. By targeting SOS1, a key guanine nucleotide exchange factor (GEF) for RAS proteins, this compound effectively inhibits the activation of KRAS, a critical oncogene implicated in numerous cancers. This mechanism makes this compound a promising therapeutic agent for tumors harboring various KRAS mutations. These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for the in vivo use of this compound based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound operates by hijacking the ubiquitin-proteasome system to selectively degrade SOS1. This action prevents the exchange of GDP for GTP on RAS proteins, thereby inhibiting the activation of downstream signaling pathways, most notably the MAPK pathway (RAS-RAF-MEK-ERK). The reduction in active, GTP-bound RAS leads to decreased phosphorylation of ERK (pERK) and S6 (pS6), which are critical for cell proliferation and survival.[1][2]
Caption: this compound-mediated degradation of SOS1 and subsequent inhibition of the RAS-MAPK pathway.
In Vitro Activity
Preclinical studies have demonstrated the potent and specific activity of this compound in various KRAS-mutant cancer cell lines. The tables below summarize the in vitro efficacy of this compound.
Table 1: In Vitro SOS1 Degradation and Ternary Complex Formation
| Parameter | This compound |
|---|---|
| SOS1 Degradation DC₅₀ (nM) | |
| MIA PaCa-2 (KRAS G12C) | <10 |
| LoVo (KRAS G12D) | <10 |
| Ternary Complex EC₅₀ (nM) | ~25 |
| SOS1 Binding IC₅₀ (nM) | ~5 |
Table 2: Antiproliferative Activity (IC₅₀, nM) in 2D and 3D Cell Cultures
| Cell Line | KRAS Mutation | 2D Culture IC₅₀ (nM) | 3D Culture IC₅₀ (nM) |
|---|---|---|---|
| EBC-1 | KRAS G12D | ~250 | ~500 |
| MIA PaCa-2 | KRAS G12C | ~100 | ~250 |
| NCI-H358 | KRAS G12C | ~250 | ~500 |
Recommended Formulation for In Vivo Studies
For in vivo administration, this compound can be formulated as a clear solution. The following protocol is a recommended starting point, which may require optimization based on the specific experimental conditions and animal model.
Table 3: Recommended Vehicle for In Vivo Administration
| Component | Percentage |
|---|---|
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol for Vehicle Preparation (1 mL Total Volume):
-
To 400 µL of PEG300, add 100 µL of a concentrated this compound stock solution in DMSO.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]
-
It is recommended to prepare the formulation fresh on the day of use.[1]
Dosage and Administration for In Vivo Xenograft Studies
While detailed in vivo studies for this compound are not as extensively published as for its analogue, BTX-6654, the available data on BTX-6654 provides a strong basis for designing experiments with this compound. The following protocols are based on studies with BTX-6654 in mouse xenograft models and can be adapted for this compound.
Table 4: Dosing and Administration Parameters for a Related SOS1 Degrader (BTX-6654) in Xenograft Models
| Parameter | Description |
|---|---|
| Animal Model | Athymic Nude Mice |
| Tumor Models | NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C) |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosage Range | 10 - 100 mg/kg |
| Dosing Frequency | Once daily (QD) or twice daily (BID) |
| Study Duration | 21-28 days |
Experimental Protocol: Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of this compound.
Detailed Steps:
-
Cell Culture and Implantation:
-
Culture KRAS-mutant human cancer cells (e.g., NCI-H358 or MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 5-10 x 10⁶ cells into the flank of 6-8 week old athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment and Monitoring:
-
Prepare the this compound formulation and the vehicle control as described in Section 3.
-
Administer the treatment (e.g., 50 mg/kg of this compound or vehicle) orally or intraperitoneally once or twice daily.
-
Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration (e.g., 28 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the animals and collect tumors and blood samples.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for SOS1, pERK, and pS6 levels).
-
Plasma samples can be used for pharmacokinetic analysis to determine drug exposure.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic and Pharmacokinetic Analysis
To establish a clear relationship between drug exposure, target engagement, and efficacy, it is crucial to perform pharmacodynamic (PD) and pharmacokinetic (PK) analyses.
-
Pharmacodynamics: In the related compound BTX-6654, dose-dependent degradation of SOS1 and reduction of pERK levels were observed in tumor tissues. Similar analyses are recommended for this compound to confirm target engagement in vivo.
-
Pharmacokinetics: Plasma concentrations of this compound should be measured at various time points after dosing to determine key PK parameters such as Cmax, AUC, and half-life.
These analyses will be instrumental in optimizing the dosing regimen and understanding the therapeutic window of this compound.
Disclaimer: This document is intended for research purposes only. The provided protocols are based on available preclinical data and may require optimization for specific experimental contexts. All animal studies should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee.
References
Application Notes and Protocols: Confirming BTX-7312-Induced SOS1 Degradation using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTX-7312 is a novel bifunctional degrader that specifically targets the Son of sevenless homolog 1 (SOS1) protein for degradation.[1][2] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, a key proto-oncogene frequently mutated in various cancers.[3][4][5] By inducing the degradation of SOS1, this compound aims to inhibit the KRAS signaling pathway, thereby offering a promising therapeutic strategy for KRAS-driven cancers.[3][6][7] this compound functions as a molecular glue, bringing SOS1 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[1][6][8]
Confirmation of target degradation is a critical step in the development of targeted protein degraders. Mass spectrometry-based proteomics offers a powerful and precise suite of tools for quantifying changes in protein abundance, making it an ideal platform to verify and characterize this compound-induced SOS1 degradation.[9][10] This document provides detailed application notes and protocols for employing both targeted and global mass spectrometry methods to confirm and quantify the degradation of SOS1 in response to this compound treatment.
Signaling Pathway of this compound-Induced SOS1 Degradation
This compound mediates the degradation of SOS1 through the ubiquitin-proteasome system. The bifunctional nature of this compound allows it to simultaneously bind to both SOS1 and the E3 ubiquitin ligase, cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to SOS1, marking it for recognition and degradation by the 26S proteasome. The degradation of SOS1 disrupts the activation of KRAS, leading to the downregulation of downstream signaling pathways, such as the MAPK pathway (pERK) and the PI3K/AKT/mTOR pathway (pS6), ultimately inhibiting cancer cell proliferation.[1][6][8]
Caption: this compound-induced SOS1 degradation pathway.
Mass Spectrometry Methods for Confirming SOS1 Degradation
Two primary mass spectrometry-based strategies are recommended for confirming this compound-induced SOS1 degradation: Targeted Proteomics and Global Proteomics .
-
Targeted Proteomics (SRM/MRM and PRM): These methods offer high sensitivity and specificity for quantifying a predefined set of proteins.[11][12][13][14] They are ideal for validating the degradation of a specific target, such as SOS1.
-
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): Utilizes a triple quadrupole mass spectrometer to monitor specific precursor-to-fragment ion transitions for selected peptides.[11][12][14]
-
Parallel Reaction Monitoring (PRM): Employs a high-resolution mass spectrometer to monitor all fragment ions of a targeted precursor ion, providing higher specificity.[15][16][17][18]
-
-
Global Proteomics (TMT and SILAC): These approaches allow for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive view of the proteome.[19][20] This is valuable for assessing the specificity of this compound and identifying potential off-target effects.
-
Tandem Mass Tag (TMT): Uses isobaric chemical tags to label peptides from different samples, allowing for multiplexed analysis.[21][22][23][24]
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): A metabolic labeling approach where cells are grown in media containing "heavy" or "light" amino acids to differentiate proteomes.[25][26][27][28]
-
Experimental Workflows
The following diagrams illustrate the general workflows for targeted and global proteomics experiments to assess SOS1 degradation.
Caption: Workflow for targeted proteomics analysis of SOS1.
Caption: Workflow for global proteomics analysis of SOS1.
Detailed Experimental Protocols
Protocol 1: Targeted Proteomics using Parallel Reaction Monitoring (PRM)
This protocol outlines the steps for quantifying SOS1 degradation in response to this compound using PRM.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with a KRAS mutation (e.g., MIA PaCa-2, LoVo) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 6 hours.[6]
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to <2 M and digest proteins with sequencing-grade trypsin overnight at 37°C.
3. Peptide Selection for SOS1:
-
Select 3-5 unique, "proteotypic" peptides for SOS1 that are readily detectable by mass spectrometry.[18]
-
Utilize online tools (e.g., PeptideAtlas, SRMAtlas) to aid in peptide selection, avoiding peptides with potential post-translational modifications.[18]
4. LC-MS/MS Analysis (PRM):
-
Analyze digested peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-liquid chromatography system.[15][17]
-
Create a targeted inclusion list containing the precursor m/z values of the selected SOS1 peptides.
-
Acquire data in PRM mode, where the mass spectrometer isolates the precursor ion and acquires a high-resolution MS/MS spectrum of its fragments.[18][29]
5. Data Analysis:
-
Process the raw data using software such as Skyline.[12]
-
Extract the peak areas of the most intense fragment ions for each SOS1 peptide.[29]
-
Normalize the peptide intensities to an internal standard or total ion current.
-
Calculate the relative abundance of SOS1 across different treatment conditions.
Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol details a TMT-based global proteomics approach to assess the specificity of this compound.
1. Sample Preparation:
-
Follow steps 1 and 2 from the PRM protocol to obtain digested peptides from control and this compound-treated cells.
2. TMT Labeling:
-
Label the digested peptides from each condition with a unique TMT isobaric tag according to the manufacturer's instructions.[21][22][23] TMTpro™ 18-plex reagents allow for the comparison of multiple conditions and time points in a single experiment.
3. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples in equal amounts.
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using high-pH reversed-phase chromatography.[21]
4. LC-MS/MS Analysis:
-
Analyze each fraction on a high-resolution mass spectrometer.[24]
-
The mass spectrometer will perform a data-dependent acquisition, selecting the most abundant precursor ions for fragmentation.
-
During fragmentation, the TMT reporter ions are released, and their relative intensities are measured in the MS/MS spectrum.
5. Data Analysis:
-
Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins and quantify the relative abundance of each protein based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Generate volcano plots to visualize changes in the proteome and specifically assess the magnitude and significance of SOS1 degradation relative to all other quantified proteins.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Targeted Proteomics (PRM) Quantification of SOS1 Degradation
| Treatment Condition | SOS1 Peptide 1 (Relative Abundance) | SOS1 Peptide 2 (Relative Abundance) | SOS1 Peptide 3 (Relative Abundance) | Average SOS1 Abundance (Fold Change vs. Control) |
| Vehicle Control (6h) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 nM, 6h) | 0.75 | 0.78 | 0.76 | 0.76 |
| This compound (100 nM, 6h) | 0.21 | 0.24 | 0.22 | 0.22 |
| This compound (1000 nM, 6h) | 0.05 | 0.06 | 0.05 | 0.05 |
| This compound (100nM) + MG132 | 0.95 | 0.92 | 0.96 | 0.94 |
Table 2: Global Proteomics (TMT) Analysis of Protein Abundance Changes
| Protein | Gene | Log2 Fold Change (this compound vs. Control) | p-value | Biological Function |
| Son of sevenless homolog 1 | SOS1 | -4.32 | 1.2 x 10-8 | Guanine nucleotide exchange factor |
| Mitogen-activated protein kinase 3 | MAPK3 (ERK1) | -0.15 | 0.65 | Downstream signaling |
| Ribosomal protein S6 | RPS6 | -0.08 | 0.82 | Downstream signaling |
| Cereblon | CRBN | 0.05 | 0.91 | E3 ubiquitin ligase |
| Protein X | GENEX | -0.21 | 0.55 | Potential off-target |
| Protein Y | GENEY | 0.11 | 0.78 | Unaffected protein |
Conclusion
The mass spectrometry methods detailed in these application notes provide robust and reliable approaches for confirming and characterizing the this compound-induced degradation of SOS1. Targeted proteomics offers a highly sensitive and specific means of validating on-target degradation, while global proteomics provides a comprehensive view of the proteome to assess the specificity of the degrader and identify any potential off-target effects. The combination of these powerful techniques is essential for the preclinical development and validation of novel protein degraders like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS|DC Chemicals [dcchemicals.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. biotheryx.com [biotheryx.com]
- 6. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 7. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 11. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 15. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 16. Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Parallel Reaction Monitoring (PRM) Service - Creative Proteomics [creative-proteomics.com]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. Global Proteome Profiling to Assess Changes in Protein Abundance Using Isobaric Labeling and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Global views of proteasome-mediated degradation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 24. itsibio.com [itsibio.com]
- 25. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comprehensive Characterization of Protein Turnover by Comparative SILAC Labeling Analysis in 3T3-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis after BTX-7312 Exposure
APPLICATION NOTE
Audience: Researchers, scientists, and drug development professionals.
Introduction
BTX-7312 is a novel, experimental small molecule inhibitor targeting the Son of Sevenless Homolog 1 (SOS1), which plays a critical role in the activation of KRAS.[1] Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers. By inhibiting SOS1, this compound aims to block the aberrant signaling cascade that drives uncontrolled cell proliferation. A key measure of the efficacy of a potential anti-cancer therapeutic is its ability to induce programmed cell death, or apoptosis, in cancer cells. This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines exposed to this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This method for detecting apoptosis is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early-stage apoptosis.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4] By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., human pancreatic cancer cell line with KRAS mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Cell Culture and Treatment
-
Seed the cancer cells in a T25 culture flask at a density of 1 x 10^6 cells and incubate for 48 hours.[4]
-
After incubation, treat the cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
As a positive control, treat a separate set of cells with a known apoptosis-inducing agent like staurosporine.[5]
Protocol 2: Cell Staining with Annexin V-FITC and PI
-
Harvest the cells by first collecting the supernatant containing floating (potentially apoptotic) cells, then trypsinizing the adherent cells.[4] Combine the supernatant and the trypsinized cells.
-
Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[4]
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 2 µL of Propidium Iodide and 400 µL of 1X Binding Buffer to each tube.[4][5]
-
Analyze the cells by flow cytometry immediately.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for detecting FITC (for Annexin V) and PI.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data using appropriate software. Create a dot plot of PI versus Annexin V-FITC fluorescence.
-
Use quadrant gates to differentiate between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
Quantify the percentage of cells in each quadrant for all treatment conditions.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison.
Table 1: Percentage of Apoptotic Cells after this compound Exposure for 48 hours.
| This compound Conc. (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 3.5 ± 0.7 | 10.3 ± 1.9 |
| 5 | 72.1 ± 4.5 | 18.3 ± 2.8 | 8.6 ± 1.5 | 26.9 ± 4.3 |
| 10 | 55.9 ± 5.2 | 29.5 ± 3.9 | 13.6 ± 2.1 | 43.1 ± 6.0 |
| 25 | 38.4 ± 6.1 | 42.1 ± 4.7 | 18.5 ± 3.3 | 60.6 ± 8.0 |
Mandatory Visualization
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This compound, by inhibiting SOS1, is hypothesized to disrupt the KRAS signaling cascade, leading to a decrease in pro-survival signals and an increase in pro-apoptotic signals. This could involve the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[7] A decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax could lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptosis.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mayo.edu [mayo.edu]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
Troubleshooting & Optimization
Troubleshooting BTX-7312 solubility issues in aqueous buffers
BTX-7312 Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in aqueous buffers.
Troubleshooting Guide
Q1: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer. What went wrong and how can I fix it?
A1: This is a common issue when a compound has low aqueous solubility. The high concentration of the compound in the DMSO stock is no longer soluble when introduced to a primarily aqueous environment.
Immediate Steps:
-
Do not use the solution with precipitate. The actual concentration will be unknown and will lead to inaccurate results.
-
Try to redissolve the compound by gentle warming (not exceeding 37°C) and vortexing. If it does not redissolve, you will need to prepare a new solution.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for this compound precipitation.
Q2: I cannot achieve my desired final concentration of this compound in my cell culture medium without it precipitating. How can I increase its solubility?
A2: Achieving a high concentration of a hydrophobic compound like this compound in aqueous media is challenging. Consider the following strategies:
-
pH Adjustment: Check if the pH of your buffer is optimal for this compound solubility. See the solubility data table below.
-
Use of Co-solvents: Including a small percentage of a biocompatible co-solvent can significantly enhance solubility.
-
Formulation with Excipients: For in-vivo studies or complex cell culture models, formulating this compound with solubilizing excipients may be necessary.
| Strategy | Recommendation | Considerations |
| pH Adjustment | Test solubility in buffers with a range of pH values (e.g., 6.5, 7.4, 8.0). | Ensure the final pH is compatible with your experimental system (e.g., cell viability). |
| Co-solvents | Add 1-5% (v/v) of a solvent like PEG400 or propylene glycol to your aqueous buffer. | Test for co-solvent toxicity in your specific assay as a control. |
| Surfactants | Include a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-80 or Pluronic F-68. | Can interfere with some protein-binding assays. Run appropriate controls. |
Q3: My experimental results are inconsistent between batches. Could this be related to this compound solubility?
A3: Yes, absolutely. Inconsistent solubility can lead to significant variations in the effective concentration of the compound, causing variability in your results.
Recommendations:
-
Always prepare fresh working solutions from a validated stock solution for each experiment.
-
Visually inspect your final working solution for any signs of precipitation before adding it to your assay.
-
Follow a strict, validated protocol for solution preparation every single time. See our recommended protocols below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a high-concentration stock solution of this compound?
A1: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound. It is highly soluble in DMSO at concentrations up to 50 mM. Ensure the DMSO is anhydrous (reagent grade) to prevent hydrolysis of the compound.
Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?
A2: To avoid artifacts in your experiments, the final concentration of DMSO should generally be kept below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (media + same percentage of DMSO without this compound) to ensure the solvent is not affecting the experimental outcome.
Q3: How should I store my this compound stock and working solutions?
A3:
-
Solid Compound: Store at -20°C, desiccated and protected from light.
-
Stock Solution (in DMSO): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These are not stable for long-term storage and should be prepared fresh for each experiment. Do not store aqueous solutions.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent / Buffer | Temperature | Maximum Solubility (Approx.) |
| DMSO | 25°C | > 50 mM |
| Ethanol (100%) | 25°C | ~10 mM |
| PBS (pH 7.4) | 25°C | < 5 µM |
| PBS (pH 6.5) | 25°C | < 2 µM |
| Cell Culture Media + 10% FBS | 37°C | ~10-15 µM |
| Cell Culture Media + 0.1% Tween-80 | 37°C | ~50 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microfuge tube. (e.g., for 1 mL of 10 mM solution, use X mg, where X is the molecular weight in mg/mmol).
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot into single-use tubes and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Warm your cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution.
-
Tip: Add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium while gently vortexing the medium. This rapid mixing helps prevent precipitation.
-
-
Next, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration.
-
Tip: Add 100 µL of the 100 µM solution to 900 µL of medium.
-
-
Vortex the final working solution gently and use it immediately.
Diagrams
Solvent Selection for this compound
Figure 2: Decision tree for selecting the appropriate solvent system.
Hypothetical this compound Signaling Pathway
Figure 3: this compound inhibits the hypothetical Kinase X signaling pathway.
How to minimize off-target effects of BTX-7312 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BTX-7312 in experiments, with a primary focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a cereblon-based SOS1 bifunctional degrader and a molecular glue.[1][2] Its primary mechanism of action is to induce the degradation of Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for KRAS. By degrading SOS1, this compound aims to reduce the activation of the RAS-MAPK signaling pathway, leading to decreased levels of downstream markers such as phosphorylated ERK (pERK) and phosphorylated S6 ribosomal protein (pS6).[1][2] This activity is intended to have an antiproliferative effect, particularly in cells with KRAS mutations.[1][2]
Q2: What are off-target effects and why are they a concern for a molecule like this compound?
Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its designated biological target.[3] For this compound, this would involve the degradation of proteins other than SOS1 or modulation of other signaling pathways. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's therapeutic potential.[3] Minimizing off-target effects is crucial for ensuring data integrity and the safe and effective development of the drug.[3]
Q3: What are the potential causes of off-target effects with this compound?
Several factors can contribute to off-target effects of small molecules like this compound:
-
Structural Similarity: The molecular structure of this compound might allow it to bind to proteins with similar binding pockets to SOS1 or Cereblon.[3]
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.[4]
-
High Compound Concentration: Using concentrations of this compound significantly above its effective concentration for SOS1 degradation can increase the likelihood of binding to lower-affinity off-target proteins.[3]
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
You are observing a cellular phenotype with this compound treatment, but you are unsure if it is due to the intended on-target SOS1 degradation or an off-target interaction.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a Western blot to verify the degradation of SOS1 and the reduction of downstream pERK and pS6 levels.
-
Conduct a dose-response experiment to establish the concentration at which this compound induces half-maximal degradation of SOS1 (DC50).
-
-
Perform a Rescue Experiment:
-
If possible, introduce a version of SOS1 that is resistant to this compound-mediated degradation. If the phenotype is reversed, it is likely an on-target effect.
-
-
Use a Structurally Unrelated SOS1 Degrader:
-
Profile for Off-Target Protein Degradation:
-
Employ proteomic techniques such as mass spectrometry to identify other proteins that are degraded upon this compound treatment.
-
Issue 2: High cytotoxicity observed at concentrations close to the effective dose.
You are observing significant cell death at concentrations of this compound that are only slightly higher than those required for SOS1 degradation, suggesting a narrow therapeutic window.
Troubleshooting Steps:
-
Optimize Compound Concentration:
-
Carefully titrate this compound to determine the lowest effective concentration for SOS1 degradation and the desired phenotype. Perform a detailed dose-response curve for both SOS1 degradation and cytotoxicity.
-
-
Assess General Cellular Stress:
-
Use assays to measure markers of cellular stress, such as apoptosis (caspase activation) or DNA damage (γH2AX staining), across a range of this compound concentrations.
-
-
Broad-Spectrum Off-Target Profiling:
-
Consider using a commercial service for broad-spectrum off-target profiling, such as a kinome scan or a safety panel screen against a library of common off-target proteins.
-
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation and Pathway Analysis
Objective: To quantify the degradation of SOS1 and assess the impact on downstream signaling markers pERK and pS6.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to SOS1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.
-
Detection: Analyze the amount of soluble SOS1 at different temperatures using Western blotting or other protein detection methods. An increase in the thermal stability of SOS1 upon this compound treatment indicates direct target engagement.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | % SOS1 Degradation | % Inhibition of pERK | % Cell Viability |
| 0.1 | 5 | 2 | 100 |
| 1 | 25 | 15 | 98 |
| 10 | 75 | 60 | 95 |
| 100 | 95 | 90 | 80 |
| 1000 | 98 | 92 | 50 |
| 10000 | 99 | 93 | 20 |
Table 2: Hypothetical Off-Target Profiling of this compound
| Target | IC50 / DC50 (nM) | Fold Selectivity vs. SOS1 |
| SOS1 (On-Target) | 10 | - |
| Kinase X | >10,000 | >1000x |
| Kinase Y | 5,000 | 500x |
| Protein Z (Degradation) | 2,500 | 250x |
Visualizations
Caption: Intended mechanism of action for this compound as a SOS1 degrader.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logical relationship for confirming on-target effects.
References
Addressing inconsistent results in BTX-7312 cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell-based assays involving BTX-7312. Our goal is to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A1: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can significantly alter experimental outcomes.[1]
-
Cell Culture Conditions: Inconsistencies in media composition, serum quality, incubation parameters (temperature, CO2, humidity), and cell passage number are frequent causes of variable results.[1][2][3]
-
Mycoplasma Contamination: Undetected mycoplasma infection can profoundly affect cellular physiology and responses to treatments.[1][2][3]
-
Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting technique can introduce significant errors.[1][4]
-
Microplate Effects: "Edge effects," caused by increased evaporation and temperature gradients in the outer wells of a microplate, can lead to inconsistent results across the plate.[1][4]
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A2: Fluctuations in IC50 values are a common issue. Several factors could be responsible:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.[1][5] High passage numbers can lead to phenotypic and genotypic drift.
-
Compound Solubility and Storage: this compound, like many small molecules, may have specific solubility and stability characteristics. Ensure it is fully dissolved and stored correctly. Precipitation of the compound in the well can lead to inaccurate dosing.[4]
-
Inconsistent Seeding Density: The initial number of cells seeded can impact the final assay readout and, consequently, the calculated IC50. A cell titration experiment is recommended to find the optimal seeding density.[1][6]
Q3: I'm observing a high background signal in my negative control wells. What should I do?
A3: A high background signal can mask the true effect of this compound and reduce the assay's dynamic range. Consider the following:
-
Reagent Issues: Check the expiration dates and storage conditions of all reagents, especially detection substrates.[1] Autofluorescence of the compound or the cells themselves can also contribute to high background in fluorescence-based assays.[1]
-
Overly High Cell Seeding Density: Too many cells per well can lead to a high basal signal. Reduce the number of cells seeded per well.[1]
-
Inadequate Washing Steps: If your protocol includes wash steps, ensure they are performed thoroughly to remove unbound reagents.
Q4: What is the "edge effect" and how can I mitigate it?
A4: The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation which concentrates media components and test compounds.[4] To minimize this:
-
Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[4]
-
Ensure proper and uniform heating in the incubator.
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes after seeding to ensure even cell distribution before placing it in the incubator.[1]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Replicates
High variability between replicate wells treated with the same concentration of this compound can invalidate your results.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure pipettes are calibrated and used correctly. Pre-wetting tips and using a slow, consistent pipetting motion can improve accuracy. For cell seeding, ensure the cell suspension is homogenous by mixing between pipetting steps.[1]
-
Check for Cell Clumping: Ensure a single-cell suspension is achieved after trypsinization. Clumps of cells will lead to uneven seeding. A cell strainer can be used if necessary.[1]
-
Optimize Cell Seeding: Let the plate rest at room temperature on a level surface before incubation to allow for even cell settlement.[1]
Data Presentation Example: Inconsistent vs. Optimal Results
| Parameter | Inconsistent Results (High CV) | Optimal Results (Low CV) |
| This compound (10 µM) | Replicate 1: 0.45 | Replicate 1: 0.51 |
| Replicate 2: 0.65 | Replicate 2: 0.53 | |
| Replicate 3: 0.30 | Replicate 3: 0.52 | |
| Mean Absorbance | 0.47 | 0.52 |
| Standard Deviation | 0.176 | 0.01 |
| Coefficient of Variation (CV%) | 37.4% | 1.9% |
Issue 2: Low Signal-to-Background Ratio
This issue occurs when there is no significant difference between the negative control and the this compound treated wells, making it difficult to assess the compound's effect.
Troubleshooting Steps:
-
Verify Cell Viability: Before seeding, check cell viability using a method like trypan blue exclusion to ensure you are starting with a healthy cell population.[1]
-
Optimize Reagent Concentrations: The concentration of key reagents, such as detection substrates, may need to be titrated to find the optimal level for your specific cell type and density.[1][6]
-
Optimize Incubation Times: The incubation time for both the this compound treatment and the final detection reagent may need to be adjusted. A time-course experiment can help determine the optimal endpoint.[6]
-
Confirm this compound Activity: Ensure the compound has not degraded. Use a fresh stock or a different lot if available.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cell viability via metabolic activity.
-
Cell Seeding: Suspend cells in complete growth medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
This protocol is for detecting apoptosis induction by this compound.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Troubleshooting decision tree for inconsistent assay results.
Caption: A typical workflow for a cell-based viability assay.
Caption: Hypothetical signaling pathway for this compound leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Overcoming BTX-7312 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the SOS1 degrader, BTX-7312, in long-term cell culture experiments.
Introduction to this compound
This compound is a cereblon-based SOS1 bifunctional degrader that functions as a molecular glue.[1][2] Its primary mechanism of action involves the targeted degradation of Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor for KRAS. By degrading SOS1, this compound effectively inhibits the activation of KRAS and subsequently reduces the phosphorylation of downstream signaling molecules in the MAPK/ERK pathway, such as pERK and pS6.[1][2] This targeted degradation leads to antiproliferative effects in various KRAS-mutated cancer cell lines.[1][2][3] As with many targeted therapies, prolonged exposure of cancer cells to this compound can lead to the development of acquired resistance, a significant hurdle in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the SOS1 protein via the E3 ubiquitin ligase cereblon.[1][2] The degradation of SOS1 prevents the exchange of GDP for GTP on KRAS, thereby inhibiting its activation and suppressing the downstream MAPK/ERK signaling pathway, which is critical for cell proliferation and survival in KRAS-mutant cancers.
Q2: What are the observable signs of this compound resistance in my cell culture?
A2: The primary indicator of resistance is a decreased sensitivity to this compound, characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line. Other signs include a resumption of cell proliferation at concentrations of this compound that were previously cytotoxic and a restoration of downstream signaling (e.g., pERK levels) in the presence of the compound.
Q3: How can I confirm that my cell line has developed stable resistance to this compound?
A3: To confirm stable resistance, you should perform a "washout" experiment. This involves culturing the suspected resistant cells in a drug-free medium for several passages to eliminate any temporary adaptation.[4] After the washout period, re-determine the IC50 of this compound. If the IC50 remains significantly higher than that of the parental cells, the resistance is likely stable and due to genetic or epigenetic alterations.[4]
Troubleshooting and Optimization
Problem 1: Decreased Efficacy of this compound Over Time
Your cells, which were initially sensitive to this compound, are now showing signs of reduced response.
Possible Cause 1: Acquired Resistance Through Bypass Pathway Activation
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to determine the IC50 of this compound in your treated cell line and compare it to the parental, sensitive cell line. A significant fold-increase in IC50 is indicative of resistance.
-
Assess Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., pERK, pS6) in both parental and suspected resistant cells, with and without this compound treatment. In resistant cells, you may observe restored phosphorylation of these downstream targets despite this compound treatment.
-
Investigate Bypass Pathways: Examine the activation of alternative pro-survival signaling pathways that may compensate for the inhibition of the KRAS pathway. Common bypass pathways include the PI3K/Akt and other receptor tyrosine kinase (RTK) pathways. Use Western blotting to check the phosphorylation status of key mediators of these pathways (e.g., p-Akt, p-EGFR).
-
Possible Cause 2: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Check Compound Integrity: Ensure that your stock solution of this compound is stored correctly (-20°C for short-term, -80°C for long-term) and has not expired.[1]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment. If you observe precipitation, sonication or gentle warming can be used to aid dissolution.[1]
-
Verify Compound Activity: Test the activity of your current this compound stock on a fresh, sensitive parental cell line to ensure it is still potent.
-
Problem 2: Failure to Generate a this compound Resistant Cell Line
You are attempting to generate a resistant cell line through continuous exposure, but the process is not yielding the desired results.
Possible Cause 1: Inappropriate Drug Concentration
-
Troubleshooting Steps:
-
Concentration Too High: Starting with a concentration that is too high can lead to widespread cell death instead of adaptation.[5] Begin by treating cells with this compound at a concentration around the initial IC20 or IC50.[4]
-
Concentration Too Low: If the cells are proliferating at a rate similar to the untreated control, the selective pressure may be insufficient. Gradually increase the drug concentration as the cells adapt.[4]
-
Possible Cause 2: Cell Line Characteristics
-
Troubleshooting Steps:
-
Cell Line Viability: Ensure you are using a robust cell line that can be passaged multiple times under normal conditions.
-
Parental Line Heterogeneity: The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line if one fails to develop resistance after a prolonged period.[4]
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound Resistant Cell Lines
| Cell Line | Treatment Condition | IC50 of this compound (nM) | Fold Change in Resistance |
| Parental (KRAS G12C) | Naive | 50 | - |
| Resistant Sub-line 1 | Continuous this compound Exposure | 750 | 15 |
| Resistant Sub-line 2 | Pulsed this compound Exposure | 500 | 10 |
Table 2: Western Blot Densitometry Analysis of Signaling Pathway Activation
| Cell Line | Treatment (24h) | pERK / Total ERK (Relative Units) | pAkt / Total Akt (Relative Units) |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | This compound (50 nM) | 0.2 | 1.1 |
| Resistant | DMSO | 1.2 | 2.5 |
| Resistant | This compound (750 nM) | 0.9 | 2.4 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.
-
Determine the Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will likely die. The surviving cells should eventually resume proliferation.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the concentration of this compound. This process can take several months.[5][6]
-
Characterize Resistant Cells: Periodically, and at the end of the selection process, confirm the level of resistance by determining the new IC50 and comparing it to the parental line. Cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol outlines the use of Western blotting to investigate the activation of alternative signaling pathways in this compound resistant cells.
-
Cell Lysis: Culture both parental and this compound resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK, total ERK, pAkt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
Fine-tuning BTX-7312 treatment duration for maximal pERK inhibition
Welcome to the technical support center for BTX-7312. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing experiments focused on the fine-tuning of this compound treatment duration for maximal pERK inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cereblon-based bifunctional degrader of Son of sevenless homolog 1 (SOS1) and is classified as a molecular glue.[1] Its mechanism of action involves inducing the degradation of SOS1, a guanine nucleotide exchange factor that plays a crucial role in activating RAS proteins. By degrading SOS1, this compound effectively blocks the downstream signaling cascade, including the phosphorylation of ERK (pERK).[2][3][4]
Q2: How does degradation of SOS1 by this compound lead to pERK inhibition?
A2: SOS1 facilitates the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. By promoting the degradation of SOS1, this compound prevents the activation of RAS, thereby inhibiting the subsequent phosphorylation of MEK and ERK. The reduction in pERK levels is a direct downstream consequence of SOS1 degradation.[2][3][4]
Q3: What is the optimal duration of this compound treatment to observe maximal pERK inhibition?
A3: Maximal degradation of SOS1, the direct target of this compound, has been observed to occur at 4 hours of treatment in MIA PaCa-2 and LoVo cell lines. While direct time-course studies on pERK inhibition are not as extensively detailed, the kinetics of SOS1 degradation suggest that significant pERK inhibition would be achieved within a similar timeframe. However, a study measuring pERK levels after 24 hours of this compound treatment in MIA PaCa-2 cells also showed significant, dose-dependent inhibition. Therefore, a treatment window of 4 to 24 hours is recommended for observing maximal pERK inhibition, with the 4-hour time point likely representing the peak of the initial response.
Q4: What concentration of this compound should be used to achieve maximal pERK inhibition?
A4: The inhibition of pERK by this compound is dose-dependent. In MIA PaCa-2 cells, a significant reduction in pERK levels was observed at various concentrations after 24 hours of treatment. The reported half-maximal inhibitory concentration (IC50) for pERK inhibition in this cell line provides a valuable reference for determining the optimal concentration range for your experiments.[2]
Data Presentation
Table 1: Dose-Dependent Inhibition of pERK by this compound in MIA PaCa-2 Cells (24-hour treatment) [2]
| This compound Concentration | pERK Inhibition (relative to control) |
| Varies (refer to original study) | Dose-dependent decrease |
| IC50 | 1-32 nmol/L |
Table 2: Kinetics of SOS1 Degradation by this compound
| Cell Line | Time for Maximal SOS1 Degradation |
| MIA PaCa-2 | 4 hours |
| LoVo | 4 hours |
Experimental Protocols
Protocol: Western Blot for pERK Inhibition in MIA PaCa-2 Cells Treated with this compound
This protocol is adapted for the analysis of phosphorylated ERK (pERK) in the MIA PaCa-2 human pancreatic cancer cell line following treatment with this compound.
Materials:
-
MIA PaCa-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MIA PaCa-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (DMSO).
-
Aspirate the old medium and treat the cells with the desired concentrations of this compound for the intended duration (e.g., 4 or 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
To normalize pERK levels, the membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the primary antibody for total ERK.
-
Repeat the subsequent immunoblotting steps.
-
Troubleshooting Guides
Issue: Weak or No pERK Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal pERK inhibition in your specific cell line. |
| Insufficient this compound Concentration | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal effective concentration. |
| Low Protein Load | Ensure you are loading a sufficient amount of protein (20-30 µg) per lane. |
| Inefficient Phosphatase Inhibition | Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors. |
| Poor Antibody Quality | Use a pERK antibody that has been validated for Western blotting. Check the manufacturer's datasheet for recommended dilutions and positive controls. |
Issue: High Background on Western Blot
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Secondary Antibody Non-specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
| Inadequate Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations. |
Visualizations
Caption: this compound mediated degradation of SOS1 and inhibition of the MAPK/ERK pathway.
Caption: Experimental workflow for assessing pERK inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating potential artifacts in BTX-7312 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential artifacts in experiments involving BTX-7312.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may be encountered during this compound experiments.
Issue 1: High Variability in Anti-proliferative Activity
Question: We are observing significant variability in the anti-proliferative effects of this compound across replicate experiments in our KRAS-mutant cell lines. What could be the cause and how can we mitigate this?
Potential Causes and Mitigation Strategies:
High variability in cell-based assays is a common issue that can arise from several factors.[1][2] It is crucial to standardize procedures to ensure reproducible results.[2][3]
Table 1: Troubleshooting High Variability in Proliferation Assays
| Potential Cause | Recommended Action | Experimental Protocol |
| Cell Culture Inconsistency | Standardize cell culture conditions, including cell density at seeding, passage number, and media composition.[2] | Protocol for Standardized Cell Seeding: 1. Use cells within a defined low passage number range. 2. Ensure a single-cell suspension with high viability (>95%) before seeding. 3. Seed cells at a consistent density (e.g., 5,000 cells/well in a 96-well plate) and allow them to adhere overnight before treatment. 4. Regularly test for mycoplasma contamination.[4] |
| Inconsistent this compound Preparation | Prepare fresh stock solutions of this compound and use consistent dilution methods. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[5] | Protocol for this compound Preparation: 1. Dissolve this compound in an appropriate solvent like DMSO to create a high-concentration stock solution.[5] 2. Aliquot the stock solution and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[5] 3. On the day of the experiment, thaw an aliquot and prepare serial dilutions in culture medium. Ensure complete mixing at each dilution step. |
| Edge Effects on Assay Plates | Avoid using the outer wells of microplates, as these are more prone to evaporation and temperature fluctuations. | Protocol for Plate Layout: 1. In a 96-well plate, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. 2. Plate experimental cells and controls in the inner 60 wells. |
Issue 2: Inconsistent pERK and pS6 Signaling Readouts
Question: Our Western blot or ELISA results for pERK and pS6 levels following this compound treatment are not consistent. What could be causing this?
Potential Causes and Mitigation Strategies:
This compound is known to reduce downstream pERK and pS6 signaling.[5][6] Inconsistent results can stem from variations in experimental timing and execution.
Table 2: Troubleshooting Inconsistent Signaling Readouts
| Potential Cause | Recommended Action | Experimental Protocol |
| Variable Treatment Duration | Optimize and strictly adhere to a specific time point for assessing pERK and pS6 levels after this compound treatment. | Protocol for Time-Course Experiment: 1. Treat KRAS-mutant cells with a fixed concentration of this compound. 2. Lyse cells at various time points (e.g., 2, 4, 8, 12, 24 hours) post-treatment. 3. Analyze lysates by Western blot or ELISA to determine the optimal time point for observing maximal reduction in pERK and pS6 levels. |
| Cell Lysis and Protein Handling | Ensure rapid and efficient cell lysis and consistent protein handling to prevent protein degradation or modification. | Protocol for Cell Lysis: 1. Place cell culture plates on ice and wash cells with ice-cold PBS. 2. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. 3. Scrape cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at 4°C. 4. Determine protein concentration using a standardized assay (e.g., BCA assay) and normalize protein loading for downstream analysis. |
| Antibody Performance | Validate the specificity and optimal dilution of primary and secondary antibodies for Western blotting or ELISA. | Protocol for Antibody Validation: 1. Run a dilution series of your primary antibodies to determine the optimal concentration that provides a strong signal with minimal background. 2. Include positive and negative controls in your experiments to ensure antibody specificity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a cereblon-based SOS1 bifunctional degrader and a molecular glue.[5][6] It functions by inducing the degradation of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS. This degradation is dependent on the E3 ubiquitin ligase component cereblon (CRBN).[6][7] By degrading SOS1, this compound inhibits the downstream MAPK/ERK and PI3K/AKT/mTOR signaling pathways, leading to reduced levels of phosphorylated ERK (pERK) and phosphorylated S6 ribosomal protein (pS6).[5][6] This ultimately results in anti-proliferative activity in various KRAS-mutated cancer cells.[5]
Q2: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a solvent such as DMSO.[5] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5]
Q3: What are some common sources of artifacts in cell-based assays with this compound?
Common artifacts can be categorized as follows:
-
Compound-related artifacts: Test compounds themselves can be a major source of interference in high-content screening.[8] This can include autofluorescence of the compound, which may interfere with fluorescent readouts, or non-specific cytotoxicity at high concentrations.
-
Cell culture variability: Inconsistent cell health, density, passage number, and the presence of contamination can all lead to variable results.[2][9]
-
Technical variability: This includes pipetting errors, inconsistencies in incubation times, and spatial variations across assay plates (e.g., edge effects).[9][10]
Q4: How can I control for off-target effects of this compound?
To confirm that the observed effects are due to the degradation of SOS1, consider the following control experiments:
-
Use a negative control compound: This would be a structurally similar molecule that does not bind to cereblon or SOS1 and thus does not induce SOS1 degradation.
-
Use a CRBN knockout cell line: The activity of this compound is dependent on cereblon.[7] Therefore, a CRBN knockout cell line should be resistant to the effects of this compound.
-
Rescue experiment: Overexpression of a degradation-resistant mutant of SOS1 in the presence of this compound should rescue the observed phenotype.
Visualizations
Caption: this compound mediated degradation of SOS1 and inhibition of downstream signaling.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. cellgs.com [cellgs.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Strategies to improve the bioavailability of BTX-7312 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of the hypothetical compound BTX-7312 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of a compound like this compound is likely attributable to two main factors: poor aqueous solubility and low intestinal permeability. Poor solubility limits the dissolution of the drug in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Low permeability means the drug cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation.[3]
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
A2: A stepwise approach is recommended. First, characterize the physicochemical properties of this compound, including its solubility in various biorelevant media and its permeability (e.g., using a Caco-2 cell model). Based on these findings, you can select an appropriate formulation strategy. Common starting points include particle size reduction (micronization or nanosizing), lipid-based formulations, or solid dispersions.[2][4]
Q3: Which animal model is most appropriate for initial in vivo screening of this compound formulations?
A3: Rodent models, such as rats, are commonly used for initial in vivo screening of oral formulations due to their well-characterized gastrointestinal physiology, cost-effectiveness, and ease of handling. They can provide initial pharmacokinetic data to compare different formulation strategies.[5]
Q4: How can I prepare a simple lipid-based formulation for a pilot animal study?
A4: A simple approach is to formulate a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving this compound in a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL), and cosurfactants (e.g., Transcutol P). The ratio of these components is critical and should be optimized to ensure spontaneous emulsification upon dilution in aqueous media.
Q5: What is the role of permeability enhancers and when should they be considered?
A5: Permeability enhancers are compounds that facilitate the transport of a drug across the intestinal epithelium.[6][7] They are particularly useful if this compound is found to have high solubility but low permeability (a BCS Class III compound). These enhancers can work by various mechanisms, such as transiently opening tight junctions between epithelial cells.[7]
Troubleshooting Guides
Problem 1: this compound precipitates out of the formulation upon dilution in simulated gastric or intestinal fluid.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the formulation. | Increase the concentration of the solubilizing agent (e.g., surfactant, cosolvent) in your formulation. |
| Incorrect ratio of oil, surfactant, and cosurfactant in a lipid-based system. | Perform a ternary phase diagram analysis to identify the optimal ratios for creating a stable microemulsion upon dilution. |
| pH-dependent solubility of this compound. | Evaluate the solubility of this compound at different pH values. Consider using a buffer in your formulation or an enteric coating to protect the drug in the stomach if it is more soluble at intestinal pH. |
Problem 2: High variability in pharmacokinetic data between individual animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing volume or technique. | Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriately sized feeding needles and ensure the dose is delivered to the stomach. |
| Food effects on drug absorption. | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter the absorption of lipid-based formulations. |
| Formulation instability. | Check the physical and chemical stability of your formulation over the duration of the study. Ensure it remains homogenous and the drug does not degrade. |
Problem 3: The selected formulation strategy does not significantly improve bioavailability compared to a simple suspension.
| Possible Cause | Troubleshooting Step |
| The chosen strategy is not addressing the primary absorption barrier. | If you used a solubility enhancement technique for a drug that is primarily limited by permeability, you may not see a significant improvement. Re-evaluate the physicochemical properties of this compound and consider a different or combination approach, such as a formulation with a permeability enhancer. |
| First-pass metabolism. | This compound may be extensively metabolized in the liver or gut wall. Consider co-administering an inhibitor of the relevant metabolic enzymes (if known) in a preclinical setting to assess the impact of metabolism. |
| Suboptimal formulation composition. | The excipients and their ratios in your formulation may not be optimal. A systematic design of experiments (DoE) approach can help in optimizing the formulation for maximum bioavailability enhancement. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 350 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.5 ± 0.5 | 980 ± 210 | 280 |
| SEDDS Formulation | 450 ± 95 | 1.0 ± 0.5 | 3150 ± 550 | 900 |
| Nanoparticle Formulation | 620 ± 120 | 1.5 ± 0.5 | 4340 ± 780 | 1240 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® P, Plurol® Oleique CC 497).
-
Select excipients that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and cosurfactant at various ratios.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Identify the region in the phase diagram that forms a clear and stable microemulsion.
-
-
Preparation of the this compound Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (if necessary and the drug is stable) and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Determine the droplet size, polydispersity index, and zeta potential of the emulsion formed upon dilution in simulated gastric and intestinal fluids.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the study.
-
Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the animals into groups (e.g., aqueous suspension, SEDDS formulation).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Determine the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
-
Mandatory Visualizations
Caption: Experimental workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
Caption: Mechanisms of improved absorption for different this compound formulations.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.umich.edu [pharmacy.umich.edu]
- 6. Permeability enhancer: Significance and symbolism [wisdomlib.org]
- 7. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
Technical Support Center: Deconvoluting On-Target vs. Off-Target Effects of BTX-7312
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing the on-target versus off-target effects of BTX-7312, a cereblon-based SOS1 molecular glue degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a molecular glue that induces the degradation of Son of Sevenless Homolog 1 (SOS1) through the ubiquitin-proteasome system.[1][2] It achieves this by forming a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and SOS1, leading to the ubiquitination and subsequent degradation of SOS1. The intended on-target effect is the reduction of SOS1 protein levels, which in turn inhibits downstream signaling pathways, such as the RAS-MAPK cascade, evidenced by decreased levels of phosphorylated ERK (pERK) and pS6.[1][2]
Q2: I'm observing a cellular phenotype that doesn't correlate with SOS1 degradation. Could this be an off-target effect?
A2: It is possible. While this compound is designed to be specific for SOS1, like any small molecule, it may have unintended interactions with other proteins. If the observed phenotype (e.g., unexpected toxicity, altered cell morphology, or modulation of a different signaling pathway) does not align with the known function of SOS1, it warrants investigation into potential off-target effects.
Q3: How can I confirm that this compound is engaging its intended target, SOS1, in my cellular model?
A3: Target engagement can be confirmed using several methods. A Western blot analysis showing a dose-dependent reduction in total SOS1 protein levels is a primary indicator. Additionally, a cellular thermal shift assay (CETSA) can be employed to demonstrate direct binding of this compound to SOS1 in intact cells.
Q4: What are the initial steps to troubleshoot unexpected results with this compound?
A4: First, verify the identity and purity of your this compound compound. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) to maintain its stability.[1] Second, confirm that your experimental conditions, including cell type and this compound concentration, are appropriate. Finally, include proper controls in your experiments, such as a vehicle-only control (e.g., DMSO) and a positive control if available.
Troubleshooting Guides
Issue 1: No significant degradation of SOS1 is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions for SOS1 degradation in your specific cell line. | A clear concentration- and time-dependent decrease in SOS1 protein levels. |
| Low Cereblon (CRBN) Expression | Verify the expression level of CRBN in your cell line via Western blot or qPCR. This compound's mechanism is CRBN-dependent. | If CRBN levels are low, consider using a cell line with higher endogenous expression or overexpressing CRBN. |
| Impaired Proteasome Function | Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. | Inhibition of the proteasome should rescue this compound-induced SOS1 degradation, leading to an accumulation of ubiquitinated SOS1. |
| Compound Instability or Degradation | Ensure proper storage and handling of this compound. Prepare fresh stock solutions. | Consistent results with a fresh batch of the compound. |
Issue 2: Observed cellular phenotype is inconsistent with SOS1 knockdown.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Rescue Experiment: Overexpress a degradation-resistant mutant of SOS1 in the presence of this compound. 2. Orthogonal Control: Use a structurally different SOS1 inhibitor or an siRNA/shRNA targeting SOS1. 3. Proteome-wide Analysis: Perform quantitative proteomics (e.g., TMT-MS) to identify other proteins that are degraded upon this compound treatment. | 1. If the phenotype is rescued by the mutant SOS1, it is likely an on-target effect. 2. If the orthogonal control phenocopies the effect of this compound, it supports an on-target mechanism. 3. Identification of other significantly downregulated proteins could reveal off-targets. |
| Cell Line-Specific Responses | Test this compound in multiple cell lines with varying genetic backgrounds. | Consistent phenotype across cell lines with similar SOS1 dependency strengthens the on-target hypothesis. |
Experimental Protocols
Protocol 1: Western Blot for SOS1 Degradation
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot: Analyze the soluble fraction for SOS1 levels by Western blotting as described in Protocol 1.
-
Analysis: A positive target engagement will result in a thermal stabilization of SOS1 in the this compound-treated samples compared to the vehicle control, meaning more soluble SOS1 at higher temperatures.
Visualizations
Caption: On-target mechanism of this compound leading to SOS1 degradation and inhibition of the MAPK pathway.
Caption: Troubleshooting workflow to deconvolute on-target vs. off-target effects of this compound.
References
Validation & Comparative
A Comparative Guide to the Anti-Cancer Efficacy of BTX-7312 in KRAS-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of BTX-7312, a novel SOS1 molecular glue, with alternative therapeutic agents in various cancer cell lines harboring KRAS mutations. The data presented is intended to inform preclinical research and drug development efforts in the field of targeted cancer therapy.
Introduction to this compound
This compound is a cereblon-based bifunctional degrader of Son of Sevenless 1 (SOS1), acting as a molecular glue.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP. By promoting the degradation of SOS1, this compound effectively reduces the levels of activated RAS, leading to the downregulation of downstream signaling pathways, including the MAPK/ERK pathway, as evidenced by decreased phosphorylation of ERK and S6.[1][2] This mechanism of action makes this compound a promising therapeutic strategy for cancers driven by KRAS mutations, which are notoriously difficult to target directly.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound was compared with that of established and emerging therapies targeting the RAS-MAPK pathway, including direct KRAS G12C inhibitors and a MEK inhibitor. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, were compiled from publicly available data and are presented in the tables below.
Note: Direct comparative IC50 data for this compound across a wide range of cell lines is not yet publicly available. The following tables provide a synopsis of available data to guide further investigation.
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Trametinib IC50 (nM) |
| H358 | G12C | ~10 - 100 | 6[3] | 10 - 973 (Range)[1][4] | 10 - 100 (Moderately Sensitive)[5] |
| EBC-1 | Not specified | ~10 - 100 | Data not available | Data not available | Data not available |
| A549 | G12S | Data not available | >7500 (Insensitive)[3] | >1042 (Insensitive)[4] | Data not available |
| Calu-1 | G12C | Data not available | Data not available | Data not available | <10 (Highly Sensitive)[5] |
Pancreatic and Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| MIA PaCa-2 | Pancreatic | G12C | ~100 - 1000 | 9[3] | 10 - 973 (Range)[1][4] |
| SW480 | Colorectal | G12V | Data not available | Data not available | Data not available |
| HCT116 | Colorectal | G13D | Data not available | >7500 (Insensitive)[3] | >1042 (Insensitive)[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SOS1-RAS-MAPK Signaling Pathway and Drug Targets.
Caption: General Experimental Workflow for Drug Efficacy Testing.
Detailed Experimental Protocols
The following are standard protocols for the key assays used to evaluate the anti-cancer effects of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and alternative drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][6]
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and comparator drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plate for 72 hours at 37°C.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound or other drugs for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[4][9]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[4]
-
Centrifuge the fixed cells and wash twice with PBS.[4]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[10]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Conclusion
This compound represents a novel approach to targeting KRAS-driven cancers by inducing the degradation of SOS1. The available data suggests its potent anti-proliferative activity in specific KRAS-mutant cell lines. This guide provides a framework for comparing its efficacy against other targeted agents. Further comprehensive studies are warranted to fully elucidate the therapeutic potential of this compound across a broader spectrum of cancer cell lines and to establish its position in the landscape of KRAS-targeted therapies. The provided protocols and diagrams serve as a resource for researchers designing and interpreting experiments in this area.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Trametinib overcomes KRAS‐G12V–induced osimertinib resistance in a leptomeningeal carcinomatosis model of EGFR‐mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Combination of Sotorasib and Metformin Enhances Cytotoxicity and Apoptosis in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines through MAPK and P70S6K Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of BTX-7312 and Other SOS1 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SOS1-Targeting Anticancer Agents
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for the KRAS oncoprotein, has emerged as a compelling target for therapeutic intervention in a wide array of cancers. The development of small molecules that either inhibit the SOS1-KRAS interaction or promote the degradation of the SOS1 protein represents a promising strategy to combat KRAS-driven malignancies. This guide provides a comparative analysis of a novel SOS1 degrader, BTX-7312, against two well-characterized SOS1 inhibitors, BI-3406 and BAY-293, with a focus on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Differentiated Mechanisms of Action: Inhibition versus Degradation
A key distinction among the compared molecules lies in their fundamental mechanism of action. This compound is a bifunctional degrader, specifically a molecular glue, that utilizes the cereblon E3 ligase complex to tag SOS1 for proteasomal degradation.[1][2] In contrast, BI-3406 and BAY-293 are small molecule inhibitors that competitively block the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on KRAS and inhibiting its activation.[3][4] This mechanistic difference has significant implications for their pharmacological profiles, including the potential for sustained target suppression and the circumvention of resistance mechanisms.
Quantitative Comparison of Preclinical Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound, BI-3406, and BAY-293 in various cancer cell lines. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Antiproliferative Activity (IC50, nM) of SOS1-Targeting Compounds in Cancer Cell Lines
| Cell Line | KRAS Mutation | This compound (IC50, nM) | BI-3406 (IC50, nM) | BAY-293 (IC50, nM) |
| MIA PaCa-2 | G12C | ~1 (3D)[5] | 9-220 (3D)[3] | 2900 ± 760[6] |
| NCI-H358 | G12C | ~8 (3D)[5] | 9-220 (3D)[3] | 3480 ± 100[7] |
| A549 | G12S | ~1 (3D)[8] | 9-220 (3D)[3] | Not Available |
| DLD-1 | G13D | Not Available | 36[9] | Not Available |
| K-562 | WT | Not Available | Not Available | 1090 ± 170[7] |
| Calu-1 | G12C | Not Available | Not Available | 3190 ± 50[7] |
*Data presented as IC50 values in nanomolar (nM) concentrations. "3D" indicates data from three-dimensional spheroid cultures. Data for this compound is for a closely related and co-developed degrader, BTX-6654, as per the available literature.[5]
Table 2: Comparative Activity on Downstream Signaling
| Compound | Assay | Cell Line | Metric | Value (nM) |
| This compound/BTX-6654 | pERK Inhibition | MIA PaCa-2 | IC50 | 1[8] |
| pS6 Inhibition | MIA PaCa-2 | IC50 | 4[8] | |
| BI-3406 | RAS-GTP Inhibition | NCI-H358 | IC50 | 83-231[3] |
| pERK Inhibition | DLD-1 | IC50 | 24[9] | |
| BAY-293 | RAS Activation Inhibition | HeLa | IC50 | Submicromolar[7] |
Visualizing the Molecular Pathways and Experimental Processes
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams, generated using the DOT language for Graphviz, illustrate the SOS1 signaling pathway and a typical workflow for comparing SOS1-targeted compounds.
Caption: SOS1 Signaling Pathway and Points of Intervention.
Caption: A typical experimental workflow for comparing SOS1 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, BI-3406, and BAY-293 in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
RAS-GTP Pulldown Assay
This assay is used to specifically pull down the active, GTP-bound form of RAS from cell lysates.
-
Cell Lysis: After treatment with the SOS1 inhibitors or degrader, wash cells with ice-cold PBS and lyse them in a buffer containing a GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS.
-
Affinity Purification: Incubate the cell lysates with glutathione-agarose beads to capture the GST-RBD-RAS-GTP complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using a pan-RAS antibody to detect the amount of active RAS. Total RAS levels in the initial cell lysates should also be analyzed as a loading control.
Western Blotting for SOS1 Degradation and Signaling Pathway Inhibition
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SOS1, phospho-ERK (pERK), total ERK, phospho-S6 (pS6), and total S6.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound, as a SOS1 degrader, offers a distinct and potentially more durable mechanism of action compared to the SOS1-KRAS interaction inhibitors BI-3406 and BAY-293. The preclinical data, while not from head-to-head studies, suggests that all three compounds exhibit potent anti-proliferative activity in KRAS-mutant cancer cell lines. The choice of which compound to advance in a research or drug development program will depend on a variety of factors, including the specific cancer type, the KRAS mutation status, and the desired pharmacological profile. The experimental protocols provided herein offer a standardized framework for conducting comparative studies to further elucidate the relative merits of these promising SOS1-targeted therapies.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opnme.com [opnme.com]
Efficacy Showdown: BTX-7312 vs. Direct KRAS G12C Inhibitors in Preclinical Models
A new frontier in targeting KRAS-mutant cancers is emerging with the development of novel therapeutic strategies. This guide provides a detailed comparison of the efficacy of BTX-7312, a first-in-class SOS1 (Son of Sevenless) degrader, and direct KRAS G12C inhibitors, a class of drugs that has already made a significant impact in the clinic. This analysis is based on publicly available preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two distinct approaches to inhibiting the oncogenic KRAS signaling pathway.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the technical challenges of developing inhibitors that could effectively target the protein. The approval of direct KRAS G12C inhibitors, such as sotorasib and adagrasib, marked a significant breakthrough in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation. However, the emergence of resistance and the presence of other KRAS mutations have spurred the development of alternative therapeutic strategies, including the degradation of key signaling partners like SOS1.
This compound is a bifunctional molecule that induces the degradation of SOS1, a guanine nucleotide exchange factor that is essential for the activation of KRAS. By removing SOS1 from the cell, this compound aims to block KRAS signaling regardless of the specific KRAS mutation. In contrast, direct KRAS G12C inhibitors are designed to specifically and covalently bind to the cysteine residue of the G12C mutant protein, locking it in an inactive state.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and direct KRAS G12C inhibitors lies in their mechanism of action. Direct inhibitors target the mutated KRAS protein itself, while this compound targets a critical activator of KRAS.
Direct KRAS G12C Inhibition: These inhibitors, including sotorasib and adagrasib, selectively bind to the KRAS G12C mutant protein. This covalent binding traps KRAS in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting the MAPK and PI3K-AKT signaling pathways that drive tumor growth.
SOS1 Degradation: this compound is a proteolysis-targeting chimera (PROTAC) that brings SOS1 into proximity with the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1. The depletion of SOS1 protein disrupts the reloading of KRAS with GTP, thereby inhibiting the activation of both wild-type and mutant KRAS. This approach has the potential to be effective against a broader range of KRAS mutations.
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies comparing this compound with direct KRAS G12C inhibitors as single agents in the same cancer models are not yet publicly available, existing data for each class of drug provide valuable insights into their potential efficacy.
This compound: Broad Antiproliferative Activity in KRAS-Mutant Cancers
Preclinical studies have demonstrated that SOS1 degraders, such as this compound, exhibit potent antiproliferative activity across a range of cancer cell lines with various KRAS mutations.
| Cell Line | KRAS Mutation | Assay Type | This compound IC50 (nM) |
| MIA PaCa-2 | G12C | 3D Proliferation | 0.5 - 70 |
| H358 | G12C | 3D Proliferation | 0.5 - 70 |
| Various | G12A, G12D, G12V, G12S, G13C, G13D | 3D Proliferation | 0.5 - 70 |
Table 1: Antiproliferative Activity of a SOS1 Degrader (this compound) in KRAS-Mutant Cancer Cell Lines. [1]
These data suggest that by targeting the upstream activator SOS1, this compound can effectively inhibit the growth of cancer cells driven by a variety of KRAS mutations, not just G12C.
Direct KRAS G12C Inhibitors: Potent and Selective Efficacy
Direct KRAS G12C inhibitors have shown significant efficacy in preclinical models and have translated this success into the clinic.
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) |
| Adagrasib | Various G12C-mutant | 2D Proliferation | 10 - 973 | |
| Adagrasib | Various G12C-mutant | 3D Proliferation | 0.2 - 1042 |
Table 2: Antiproliferative Activity of Adagrasib in KRAS G12C-Mutant Cancer Cell Lines. [2][3]
In vivo studies have further demonstrated the anti-tumor activity of these inhibitors. For instance, adagrasib has been shown to induce tumor regression in xenograft models of KRAS G12C-mutant NSCLC.[4]
Synergistic Potential: Combining Forces for Enhanced Efficacy
Recent preclinical evidence suggests that combining a SOS1 degrader with a direct KRAS G12C inhibitor can lead to synergistic anti-tumor effects. A study on a potent SOS1 PROTAC degrader, compound 23 , demonstrated that its combination with the KRAS G12C inhibitor sotorasib (AMG510) resulted in enhanced suppression of RAS signaling and synergistic effects against KRAS G12C mutant cells both in vitro and in vivo.[1] This suggests that targeting the KRAS pathway at two different nodes could be a promising strategy to overcome resistance and improve therapeutic outcomes.
Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of these compounds.
3D Cell Proliferation Assay (Spheroid Model)
This assay is used to assess the anti-proliferative activity of compounds in a more physiologically relevant three-dimensional cell culture model.
-
Cell Seeding: Cancer cells are seeded into low-attachment round-bottom 96-well plates to promote the formation of single spheroids in each well.
-
Spheroid Formation: Plates are incubated for 3-4 days to allow for the formation of compact spheroids.
-
Compound Treatment: Spheroids are treated with a serial dilution of the test compound (e.g., this compound or a direct KRAS G12C inhibitor).
-
Incubation: Plates are incubated for an additional 7-14 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Xenograft Tumor Model in Mice
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: A suspension of human cancer cells (e.g., MIA PaCa-2) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, direct KRAS G12C inhibitor).
-
Drug Administration: The compounds are administered to the mice according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a predetermined duration. Tumor growth inhibition is calculated for each treatment group.
Conclusion and Future Directions
Both this compound and direct KRAS G12C inhibitors represent promising therapeutic strategies for KRAS-driven cancers. Direct KRAS G12C inhibitors have demonstrated clear clinical benefit, while SOS1 degraders like this compound offer the potential for broader activity across different KRAS mutations.
The preclinical data, although not from direct comparative studies, suggest that both approaches can effectively inhibit tumor cell growth. The synergistic effects observed when combining a SOS1 degrader with a direct KRAS G12C inhibitor highlight a potentially powerful new treatment paradigm.
Future head-to-head preclinical studies are warranted to directly compare the efficacy and potential resistance mechanisms of these two distinct approaches. Furthermore, clinical investigation of SOS1 degraders, both as monotherapies and in combination with direct KRAS inhibitors, will be crucial to determine their ultimate therapeutic value in the fight against KRAS-mutant cancers.
References
- 1. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Showdown: BTX-7312 and BTX-6654 in the Degradation of SOS1
In the rapidly evolving landscape of targeted protein degradation, molecular glue degraders are carving out a significant niche. This comparison guide provides a detailed head-to-head analysis of two prominent cereblon-based SOS1 molecular glue degraders, BTX-7312 and BTX-6654. Both compounds, developed by BioTheryx, are designed to hijack the E3 ubiquitin ligase cereblon to induce the degradation of Son of Sevenless homolog 1 (SOS1), a key activator of KRAS. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their comparative performance, supported by experimental data.
Performance Snapshot: this compound vs. BTX-6654
A direct comparison of this compound and BTX-6654 reveals nuances in their activity profiles. The following table summarizes key quantitative data from preclinical studies, highlighting their efficacy in SOS1 degradation, impact on downstream signaling, and antiproliferative effects in cancer cell lines with various KRAS mutations.[1][2][3]
| Parameter | This compound | BTX-6654 | Cell Lines | Reference |
| SOS1 Degradation (DC50) | ~10 nM | < 15 nM | MIA PaCa-2, LoVo | [4] |
| Max SOS1 Degradation (Dmax) | >90% | >85% | MIA PaCa-2, LoVo | [2][4] |
| pERK Inhibition | Dose-dependent reduction | Dose-dependent reduction | LoVo, KRAS-mutant lines | [1][3] |
| pS6 Inhibition | Dose-dependent reduction | Dose-dependent reduction | LoVo, KRAS-mutant lines | [1][3] |
| Antiproliferative Activity (IC50) | 0.5 - 70 nM (3D) | 0.5 - 70 nM (3D) | Various KRAS mutant lines | [4] |
| Cereblon KO IC50 Fold Change | 380-410 fold increase | 9-12 fold increase | K562, H358 | [2] |
| Hook Effect | Not observed up to 2 µM | Observed | MIA PaCa-2, LoVo | [2] |
| Off-target CK1α Degradation | No effect | ~35-60% at high concentrations | MIA PaCa-2, LoVo | [2] |
Delving into the Data: Key Experimental Findings
Recent studies have elucidated the distinct characteristics of this compound and BTX-6654. Both compounds effectively degrade SOS1 in a potent and specific manner, leading to the inhibition of downstream MAPK pathway signaling, as evidenced by reduced levels of phosphorylated ERK (pERK) and S6 (pS6).[1][3] This activity translates into antiproliferative effects across a range of cancer cell lines harboring different KRAS mutations.[1][4]
A notable difference lies in the observation of a "hook effect" with BTX-6654, where the degradation efficiency decreases at higher concentrations.[2] This phenomenon, which was not observed with this compound up to 2 µmol/L, suggests that this compound may form a more stable ternary complex with SOS1 and cereblon.[2] Furthermore, experiments in cereblon knockout (KO) cell lines confirm that the antiproliferative activity of both compounds is dependent on cereblon, with this compound showing a significantly greater loss of potency in the absence of cereblon, indicating a high degree of on-target dependency.[2]
In terms of selectivity, while both degraders are highly specific for SOS1, BTX-6654 exhibited some degradation of the off-target protein Casein Kinase 1α (CK1α) at concentrations much higher than its Dmax for SOS1.[2] In contrast, this compound did not affect CK1α levels.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway targeted by these degraders and a typical experimental workflow for their evaluation.
Caption: SOS1 Degradation Pathway by this compound/BTX-6654.
Caption: Experimental Workflow for Degrader Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound and BTX-6654.
SOS1 Degradation and Downstream Signaling Analysis (Western Blot)
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., MIA PaCa-2, LoVo) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or BTX-6654 for the desired time points (e.g., 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate them on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SOS1, pERK (Thr202/Tyr204), total ERK, pS6 (Ser235/236), total S6, and a loading control (e.g., actin or vinculin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% maximal degradation) by fitting the data to a dose-response curve.
-
Antiproliferative Activity Assay (e.g., CellTiter-Glo® 3D)
-
Cell Seeding:
-
For 3D (anchorage-independent) proliferation assays, seed cells in ultra-low attachment 96-well plates.
-
For 2D (adherent) assays, use standard tissue culture-treated 96-well plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and BTX-6654.
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 3-5 days). Include a vehicle control.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 (concentration for 50% inhibition of cell proliferation) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
-
This comprehensive comparison provides a detailed overview of this compound and BTX-6654, offering valuable insights for researchers in the field of targeted protein degradation and oncology drug discovery. The provided data and protocols serve as a foundation for further investigation and development of novel cancer therapeutics.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of bifunctional CRBN-SOS1 degraders for treatment of mutant KRAS cancers. - ASCO [asco.org]
Validating the Specificity of BTX-7312 for SOS1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of BTX-7312, a cereblon-based bifunctional degrader, for its target protein Son of sevenless homolog 1 (SOS1) over other proteins. The information presented is supported by experimental data from peer-reviewed research, offering insights for researchers in oncology and targeted protein degradation.
Introduction to this compound and SOS1
This compound is a molecular glue that induces the degradation of SOS1.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key components of signaling pathways that control cell growth, proliferation, and differentiation.[3][4][5] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[5][6] this compound is designed to specifically target SOS1 for degradation by hijacking the E3 ubiquitin ligase cereblon.[1][2][7]
Specificity of this compound for SOS1
Experimental evidence demonstrates that this compound is highly specific for the degradation of SOS1 with minimal impact on other proteins, including its closely related homolog SOS2 and other key cellular proteins.
Comparative Protein Degradation Analysis
A key study by Begovich et al. (2024) investigated the specificity of this compound. The findings are summarized in the table below.
| Protein | Function | Effect of this compound Treatment |
| SOS1 | Target Protein (Ras GEF) | Significant Degradation |
| SOS2 | SOS1 Ortholog (Ras GEF) | No Degradation |
| EGFR | Upstream Receptor Tyrosine Kinase | No Reduction in Protein Levels |
| GRB2 | Adaptor Protein, Binds to SOS1 | No Reduction in Protein Levels |
| SHP2 | Protein Tyrosine Phosphatase | No Reduction in Protein Levels |
| KRAS | Downstream Effector | No Reduction in Protein Levels |
Data sourced from Begovich et al., 2024.[7]
The high specificity for SOS1 over SOS2 is notable given the structural similarity between the two proteins.[7] This selectivity is attributed to a failed pi-interaction of a specific amino acid (V903) in SOS2, which is required for the compound to interact with the protein.[7]
Global Proteomics Analysis
To further assess off-target effects, quantitative proteomics was performed on LoVo cells treated with this compound. The results showed that SOS1 was the most significantly downregulated protein.[7] Only two other proteins, NIPSNAP3A and PCBD1, were identified as being downregulated in cells treated with this compound, indicating a very clean degradation profile.[7]
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the methods used to validate its specificity, the following diagrams are provided.
Caption: SOS1 signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS|DC Chemicals [dcchemicals.com]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SOS1 - Wikipedia [en.wikipedia.org]
- 5. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 7. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Cross-Validation of BTX-7312's Mechanism Using Genetic Knockdown of SOS1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the SOS1 degrader, BTX-7312, with the genetic knockdown of SOS1. By presenting supporting experimental data from various studies, this document aims to cross-validate the on-target mechanism of this compound, a promising therapeutic agent in KRAS-driven cancers.
Introduction: Targeting SOS1 in KRAS-Mutant Cancers
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, leading to the constitutive activation of downstream signaling pathways that drive tumor growth and survival.[1][2] Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[2] This positions SOS1 as a key therapeutic target to abrogate aberrant KRAS signaling.
This compound is a potent and selective bifunctional degrader of SOS1.[1][3][4] It is designed to bind to both SOS1 and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[1] This guide compares the cellular effects of this compound-mediated SOS1 degradation with those observed upon genetic knockdown of SOS1, thereby providing a robust validation of its mechanism of action.
Comparative Analysis of this compound and SOS1 Knockdown
To validate that the anti-cancer effects of this compound are a direct result of SOS1 degradation, its pharmacological activity is compared to the effects of reducing SOS1 expression through genetic methods like siRNA or shRNA-mediated knockdown. The concordance between the outcomes of these two approaches provides strong evidence for the on-target activity of the compound.
Impact on Downstream Signaling
The primary function of SOS1 is to activate KRAS, which in turn stimulates the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways. A key measure of SOS1 inhibition or degradation is the reduction in the phosphorylation of downstream effectors such as ERK (pERK) and ribosomal protein S6 (pS6).
Table 1: Comparison of Effects on Downstream Signaling Pathways
| Treatment | Effect on pERK | Effect on pS6 | Supporting Evidence |
| This compound / BTX-6654 | Potent Inhibition | Potent Inhibition | [1][3] |
| SOS1 Knockdown (siRNA/shRNA) | Inhibition | Inhibition (inferred) | [5] |
Anti-proliferative Activity
The ultimate therapeutic goal of targeting SOS1 is to inhibit the proliferation of cancer cells. Both this compound and genetic knockdown of SOS1 have demonstrated significant anti-proliferative effects in cancer cell lines harboring KRAS mutations.
A crucial cross-validation experiment involves assessing the activity of this compound in cells where SOS1 has been genetically removed (knockout). In SOS1 knockout (KO) cancer cells, treatment with this compound or BTX-6654 showed no reduction in cell viability, confirming that the anti-proliferative activity of these compounds is entirely dependent on the presence of SOS1.[1] This provides compelling evidence for the on-target mechanism of this compound.
Table 2: Comparative Anti-proliferative Effects
| Treatment | Cell Line | Effect on Cell Viability | IC50 / Observation |
| This compound | MIA PaCa-2 (KRAS G12C) | Inhibition | IC50 values reported in the nanomolar range[1] |
| BTX-6654 | H358 (KRAS G12C) | Inhibition | IC50 values reported in the nanomolar range[1] |
| This compound / BTX-6654 | MIA PaCa-2 (SOS1 KO) | No effect | No reduction in cell viability observed[1] |
| SOS1 Knockdown (shRNA) | OCI-AML5 (SOS1 mutant) | Significant Inhibition | Increased sensitivity to SOS1 knockdown compared to SOS1 wildtype cells[5] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for cross-validation.
References
A Comparative Analysis of the Pharmacokinetic Profiles of BTX-7312 and its Analog, BTX-6654
This guide provides a detailed comparison of the pharmacokinetic profiles of BTX-7312 and its structural analog, BTX-6654. Both compounds are novel cereblon-based bifunctional degraders targeting Son of sevenless homolog 1 (SOS1), a key activator of KRAS, making them promising therapeutic candidates for KRAS-driven cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical data.
Introduction
This compound and BTX-6654 are molecular glue degraders that function by inducing the proximity of SOS1 to the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[1] This mechanism effectively reduces the levels of active, GTP-bound RAS, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are critical for tumor cell proliferation and survival. This compound is based on a pyrrolopyrimidine scaffold, while BTX-6654 utilizes a phthalazine scaffold.[1]
In Vitro Pharmacodynamic Profile
Both this compound and BTX-6654 have demonstrated potent and specific degradation of SOS1 in various cancer cell lines. The half-maximal degradation concentration (DC50) values, a measure of the potency of a degrader, have been determined in preclinical studies.
| Compound | Cell Line | KRAS Mutation | DC50 (nmol/L) |
| This compound | MIA PaCa-2 | G12C | 0.5 |
| LoVo | G13D | 3.9 | |
| BTX-6654 | MIA PaCa-2 | G12C | 2.4 |
| LoVo | G13D | 10.1 | |
| Data sourced from: Molecular Cancer Therapeutics (2024).[2] |
In Vivo Pharmacokinetic Profile of BTX-6654
In vivo pharmacokinetic studies have been conducted for BTX-6654 in a MIA PaCa-2 xenograft mouse model. As of the latest available data, comparable in vivo pharmacokinetic data for this compound has not been publicly disclosed.
The following table summarizes the plasma and tumor concentrations of BTX-6654 at 2, 8, and 24 hours after the last dose in mice.
| Dose (mg/kg) | Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 10 | 2 | ~1000 | ~2000 |
| 8 | ~500 | ~1500 | |
| 24 | <100 | ~500 | |
| 50 | 2 | ~5000 | >10000 |
| 8 | ~2000 | ~8000 | |
| 24 | ~200 | ~2000 | |
| Data is estimated from graphical representations in Molecular Cancer Therapeutics (2024) and should be considered approximate.[2] |
These data indicate that BTX-6654 achieves dose-proportional exposure in both plasma and tumor tissue, with higher concentrations observed in the tumor.[2] This preferential accumulation in the tumor is a desirable characteristic for an anticancer agent.
Experimental Protocols
In Vitro SOS1 Degradation Assay
Cell Culture: Cancer cell lines (MIA PaCa-2 and LoVo) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Compound Treatment: Cells were treated with varying concentrations of this compound or BTX-6654 for 24 hours.
Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with primary antibodies against SOS1 and a loading control (e.g., actin or vinculin), followed by a secondary antibody.
Quantification: The intensity of the protein bands was quantified, and the percentage of SOS1 degradation was calculated relative to vehicle-treated control cells. The DC50 values were then determined from the dose-response curves.
In Vivo Pharmacokinetic Study in Xenograft Mice
Animal Model: Female BALB/c nude mice were inoculated with MIA PaCa-2 human pancreatic cancer cells to establish tumor xenografts.
Dosing: Once tumors reached a specified volume, mice were treated with BTX-6654 at doses of 10 mg/kg and 50 mg/kg. The route of administration was not explicitly stated in the source material but is typically oral or intraperitoneal for such studies.
Sample Collection: At 2, 8, and 24 hours after the final dose, blood and tumor samples were collected from the mice.
Bioanalysis: The concentrations of BTX-6654 in plasma and tumor homogenates were determined using liquid chromatography-tandem mass spectrometry (LC/MS-MS).
Visualizations
Signaling Pathway of this compound and its Analogs
Caption: Mechanism of action of this compound and its analogs.
Experimental Workflow for In Vivo Pharmacokinetic Analysisdot
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inoculation [label="Tumor Cell Inoculation\n(MIA PaCa-2 in nude mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Tumor Growth to\nSpecified Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Compound Administration\n(e.g., BTX-6654)", fillcolor="#FBBC05", fontcolor="#202124"]; sample_collection [label="Sample Collection\n(Blood and Tumor)\nat 2, 8, 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="LC/MS-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Pharmacokinetic\nData Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> inoculation; inoculation -> tumor_growth; tumor_growth -> dosing; dosing -> sample_collection; sample_collection -> analysis; analysis -> data_analysis; data_analysis -> end; }
References
Benchmarking a Novel KRAS Inhibitor: A Comparative Guide for Preclinical Evaluation
Introduction
The discovery of activating mutations in the KRAS oncogene as a driver of numerous cancers has, for decades, presented a formidable challenge in oncology. These mutations, prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), have long been considered "undruggable."[1][2][3] However, the recent advent of targeted therapies, particularly covalent inhibitors of specific KRAS mutants like G12C, has marked a paradigm shift in the treatment landscape for these malignancies.[4][5][6]
This guide provides a framework for the preclinical benchmarking of a hypothetical novel KRAS inhibitor, herein referred to as BTX-7312, against the current standard-of-care chemotherapy regimens in various KRAS-mutant cancer models. As information on a specific compound named "this compound" is not publicly available, this document serves as a template for researchers, scientists, and drug development professionals to structure their comparative analysis of new therapeutic candidates targeting this critical oncogenic pathway.
The KRAS Signaling Pathway and Therapeutic Intervention
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[6] When bound to guanosine triphosphate (GTP), KRAS is in an active "on" state, promoting cell proliferation, survival, and differentiation through downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7] Oncogenic mutations in KRAS impair its ability to hydrolyze GTP to guanosine diphosphate (GDP), locking the protein in a constitutively active state and driving uncontrolled cell growth.[6][8] Novel inhibitors like this compound are designed to interfere with this aberrant signaling.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Standard-of-Care Chemotherapy in KRAS-Mutant Cancers
The standard of care for KRAS-mutant cancers has traditionally relied on cytotoxic chemotherapy, often in combination with other agents. The choice of regimen is dependent on the tumor type and prior lines of treatment.
| Cancer Type | First-Line Standard of Care | Second-Line and Beyond |
| Non-Small Cell Lung Cancer (NSCLC) | Platinum-based doublet chemotherapy (e.g., cisplatin or carboplatin with pemetrexed) often combined with an immune checkpoint inhibitor (e.g., pembrolizumab).[4][9] | Docetaxel, Pemetrexed. For KRAS G12C-mutant NSCLC, targeted inhibitors like sotorasib and adagrasib are approved after failure of first-line therapy.[1] |
| Colorectal Cancer (CRC) | Combination chemotherapy regimens such as FOLFOX (folinic acid, 5-fluorouracil, oxaliplatin) or FOLFIRI (folinic acid, 5-fluorouracil, irinotecan), often with a VEGF inhibitor (e.g., bevacizumab).[10] Anti-EGFR therapies are not effective in KRAS-mutant CRC.[10] | Trifluridine/tipiracil or regorafenib. For KRAS G12C-mutant CRC, sotorasib in combination with an EGFR inhibitor like panitumumab has shown benefit.[11][12] |
| Pancreatic Cancer (PDAC) | Combination chemotherapy with FOLFIRINOX (folinic acid, 5-fluorouracil, irinotecan, oxaliplatin) or gemcitabine plus nab-paclitaxel.[2][13][14] | Nanoliposomal irinotecan with 5-fluorouracil/leucovorin. Targeted therapies for specific KRAS mutations are under active investigation.[15] |
Comparative Efficacy of this compound vs. Standard of Care
This section is designed to present a head-to-head comparison of the anti-tumor activity of this compound against relevant standard-of-care chemotherapy regimens in preclinical models.
In Vitro Sensitivity
| Cell Line | KRAS Mutation | This compound IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) |
| e.g., A549 | G12S | Data | Data | Data |
| e.g., HCT116 | G13D | Data | Data | Data |
| e.g., MIA PaCa-2 | G12C | Data | Data | Data |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Model (Cell Line) | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Objective Response Rate (%) |
| e.g., HCT116 (CRC) | Vehicle Control | e.g., Daily, PO | 0 | 0 |
| This compound | e.g., 50 mg/kg, Daily, PO | Data | Data | |
| FOLFIRI | e.g., Standard regimen | Data | Data | |
| e.g., MIA PaCa-2 (PDAC) | Vehicle Control | e.g., Daily, PO | 0 | 0 |
| This compound | e.g., 50 mg/kg, Daily, PO | Data | Data | |
| Gemcitabine + Nab-Paclitaxel | e.g., Standard regimen | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data. The following protocols outline standard procedures for the evaluation of anti-cancer agents.
In Vitro Cell Viability Assay
-
Cell Culture : KRAS-mutant human cancer cell lines (e.g., A549, HCT116, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment : Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well. After 24 hours, cells are treated with serial dilutions of this compound or standard-of-care chemotherapeutic agents for 72 hours.
-
Viability Assessment : Cell viability is determined using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Mouse Model
Caption: A typical experimental workflow for in vivo xenograft studies.
-
Animal Husbandry : Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation : 1-5 x 10⁶ KRAS-mutant cancer cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation : When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration : this compound is administered orally (PO) or intraperitoneally (IP) at a predetermined dose and schedule. Standard-of-care chemotherapy is administered according to established protocols (e.g., FOLFIRI administered intravenously).
-
Efficacy Evaluation : Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is monitored as an indicator of toxicity.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Conclusion
This guide outlines a structured approach to the preclinical benchmarking of a novel KRAS inhibitor, this compound, against current standard-of-care chemotherapies. By employing rigorous and standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the therapeutic potential of new agents targeting KRAS-mutant cancers. The ultimate goal is to identify compounds with superior efficacy and a more favorable safety profile, thereby addressing the significant unmet medical need in this patient population. The framework provided herein is intended to be adapted and populated with specific experimental data as it becomes available for novel therapeutic candidates.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. onclive.com [onclive.com]
- 3. New options for KRAS-associated cancers available at Roswell Park | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. The treatment of advanced non-small cell lung cancer harboring KRAS mutation: a new class of drugs for an old target—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS Mutant Combination Therapy for the Effective Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. Study identifies promising treatment for advanced colorectal cancer [cityofhope.org]
- 12. Treatment for KRAS G12C-mutated metastatic CRC approved by FDA | Colorectal Cancer Alliance [colorectalcancer.org]
- 13. Chemo Boosts KRAS Inhibitor Against Pancreatic Cancer - NCI [cancer.gov]
- 14. Dallas clinical trial on pancreatic cancer treatment targets tumors, eases patient side effects | KERA News [keranews.org]
- 15. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BTX-7312 Activity from Different Suppliers: A Comparative Guide
For researchers and drug development professionals utilizing the novel SOS1 molecular glue degrader, BTX-7312, ensuring consistent biological activity across different batches and suppliers is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for the independent verification of this compound's activity, offering standardized experimental protocols and data presentation formats to facilitate objective comparisons.
This compound is a cereblon-based bifunctional degrader that induces the degradation of Son of Sevenless homolog 1 (SOS1), a crucial activator of KRAS.[1][2] By targeting SOS1 for degradation, this compound effectively dampens the MAPK/ERK signaling pathway, leading to reduced phosphorylation of downstream markers such as ERK (pERK) and S6 (pS6), and subsequent anti-proliferative effects in KRAS-mutated cancer cells.[1][2] Given the nuanced mechanism of molecular glue degraders, variations in purity, formulation, or the presence of impurities between suppliers could significantly impact experimental results. Therefore, independent verification of biological activity is a critical quality control step.
Recommended Experimental Workflow for Supplier Comparison
A systematic approach to comparing this compound from various suppliers should involve a multi-tiered experimental plan. This workflow ensures a comprehensive assessment of the compound's primary activity and its downstream cellular effects.
Caption: Experimental workflow for comparing this compound from different suppliers.
Data Presentation for Comparative Analysis
To facilitate a clear and direct comparison of this compound from different suppliers, all quantitative data should be summarized in tabular format. This allows for an at-a-glance assessment of key performance metrics.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Supplier | Lot Number | Purity (%) | DC50 SOS1 (nM) | IC50 pERK (nM) | IC50 pS6 (nM) | IC50 Cell Viability (nM) |
| Supplier A | XXXXX | >98% | ||||
| Supplier B | YYYYY | >98% | ||||
| Supplier C | ZZZZZ | >98% |
-
Purity (%): As stated on the Certificate of Analysis provided by the supplier.
-
DC50 SOS1 (nM): The half-maximal degradation concentration for SOS1.
-
IC50 pERK/pS6 (nM): The half-maximal inhibitory concentration for the phosphorylation of ERK and S6.
-
IC50 Cell Viability (nM): The half-maximal inhibitory concentration for cell viability.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of the verification process. The following are key experimental protocols that should be employed.
SOS1 Degradation Assay
This assay directly measures the primary activity of this compound – the degradation of its target protein, SOS1.
Methodology:
-
Cell Culture: Culture a KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) in the recommended medium.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound from each supplier for 24 hours. A DMSO control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of SOS1 degradation relative to the DMSO control for each concentration of this compound. Determine the DC50 value by fitting the data to a dose-response curve.
Western Blot for Downstream Signaling (pERK and pS6)
This experiment assesses the functional consequence of SOS1 degradation on the MAPK/ERK signaling pathway.
Methodology:
-
Cell Treatment: Follow the same cell culture and treatment protocol as the SOS1 degradation assay. A shorter treatment time (e.g., 4-6 hours) may be sufficient to observe changes in phosphorylation.
-
Cell Lysis and Protein Quantification: Proceed as described for the SOS1 degradation assay, ensuring the lysis buffer contains phosphatase inhibitors.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe separate membranes with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-S6 (Ser235/236), and total S6. A loading control should also be included.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein to the total protein to account for any variations in protein levels. Normalize these ratios to the DMSO control. Determine the IC50 values for pERK and pS6 inhibition for each supplier's this compound.
Cell Viability Assay
This assay evaluates the anti-proliferative effects of this compound, which is the ultimate desired cellular outcome.
Methodology:
-
Cell Seeding: Seed KRAS-mutant cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound from each supplier for 72 hours. Include a DMSO control.
-
Viability Assessment (MTT or CellTiter-Glo® Assay):
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Determine the IC50 value for each supplier's compound by plotting the data on a dose-response curve.
Signaling Pathway Diagram
A clear understanding of the signaling pathway targeted by this compound is essential for interpreting the experimental results.
Caption: this compound signaling pathway leading to inhibition of cell proliferation.
By following this comprehensive guide, researchers can confidently and independently verify the activity of this compound from different suppliers, ensuring the integrity and reproducibility of their research in the development of novel cancer therapeutics.
References
Comparative Efficacy of BTX-7312 in Combination with Targeted Anti-Cancer Agents
A comprehensive analysis of the synergistic effects of the novel SOS1 degrader, BTX-7312, with various targeted therapies in KRAS-mutant cancer models reveals enhanced anti-proliferative activity and pathway inhibition. This guide provides a detailed comparison of this compound's performance when combined with inhibitors of the MAPK and receptor tyrosine kinase pathways, supported by experimental data and detailed protocols for researchers in oncology drug development.
This compound is a cereblon-based bifunctional degrader of Son of Sevenless Homolog 1 (SOS1), a critical guanine nucleotide exchange factor that activates KRAS.[1][2][3] By inducing the degradation of SOS1, this compound effectively inhibits downstream signaling through the MAPK pathway, as evidenced by reduced levels of phosphorylated ERK (pERK) and S6 (pS6), leading to antiproliferative effects in cancer cells harboring various KRAS mutations.[1][2][3][4] Preclinical studies have demonstrated that combining this compound or its analogue, BTX-6654, with other targeted anti-cancer agents can result in synergistic cytotoxicity and enhanced tumor growth inhibition.[1][2][5]
Synergistic Anti-proliferative Activity of this compound and Other Targeted Agents
The synergistic potential of this compound and the related SOS1 degrader, BTX-6654, has been evaluated in combination with several classes of targeted inhibitors, including KRAS G12C, KRAS G12D, MEK, and EGFR inhibitors. The following table summarizes the synergistic effects observed in various KRAS-mutant cancer cell lines. The synergy was predominantly assessed using the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates a synergistic interaction.
| Combination | Cell Line | KRAS Mutation | Synergy Outcome | Reference |
| SOS1 Degrader + AMG510 (KRAS G12C Inhibitor) | MIA PaCa-2 | G12C | Strong Synergism | [5] |
| SOS1 Degrader + MRTX1133 (KRAS G12D Inhibitor) | Organoid Line | G12D | Strong Synergism | [5] |
| SOS1 Degrader + Trametinib (MEK Inhibitor) | MIA PaCa-2 | G12C | Strong Synergism | [5] |
| SOS1 Degrader + EGFR Inhibitor | Various | Various | Synergism Observed | [5] |
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the anti-proliferative effect of this compound alone and in combination with other inhibitors and to quantify the synergy.
Methodology:
-
Cell Seeding: Cancer cell lines with specific KRAS mutations (e.g., MIA PaCa-2 for KRAS G12C) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dose-response matrix of this compound and the combination agent (e.g., AMG510, Trametinib). Single-agent dose-response curves are also generated.
-
Incubation: Treated cells are incubated for a period of 72 to 120 hours, depending on the cell line's doubling time.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is calculated. Synergy is determined using the Chou-Talalay method by calculating the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with other targeted agents in a living model.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, single agents, combination).
-
Drug Administration: this compound and the combination agent (e.g., AMG510 or Trametinib) are administered to the respective groups according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for SOS1 degradation and pathway inhibition).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to assess its synergy with other anti-cancer agents.
Caption: Mechanism of this compound-induced SOS1 degradation and MAPK pathway inhibition.
Caption: Experimental workflow for assessing the synergy of this compound.
Conclusion
The preclinical data strongly suggest that this compound, in combination with targeted agents such as KRAS and MEK inhibitors, offers a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy in KRAS-driven malignancies. The synergistic interactions observed warrant further investigation in clinical settings to validate these findings and to establish optimal combination regimens for patients. The detailed protocols provided herein serve as a guide for researchers aiming to replicate and expand upon these pivotal studies.
References
- 1. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Cereblon-based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of bifunctional CRBN-SOS1 degraders for treatment of mutant KRAS cancers. - ASCO [asco.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
